Ritanserin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLTPCYUFPYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042594 | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87051-43-2 | |
| Record name | Ritanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ritanserin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ritanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ritanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Ritanserin: A Technical Guide for Researchers
For research purposes only.
Introduction
Ritanserin, a thieno[3,2-d]pyrimidine derivative, is a potent and selective serotonin 5-HT2 receptor antagonist.[1] Initially investigated for its potential therapeutic applications in psychiatric and sleep disorders, this compound has since become a valuable pharmacological tool for in vitro and in vivo research.[1] Its complex pharmacological profile, characterized by high affinity for 5-HT2A and 5-HT2C receptors and more recently discovered activity as a Diacylglycerol Kinase alpha (DGKα) inhibitor, makes it a subject of ongoing scientific inquiry.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, key signaling pathways, and detailed experimental protocols to facilitate its use in a research setting.
Pharmacological Profile
Receptor Binding Affinity
This compound exhibits high affinity for serotonin 5-HT2A and 5-HT2C receptors. Its binding affinity for other receptors is significantly lower, highlighting its selectivity. The following tables summarize the in vitro receptor binding profile of this compound.
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| 5-HT2A | Rat | Frontal Cortex | [3H]ketanserin | 0.45 | [2] |
| 5-HT2C | Rat | Choroid Plexus | [3H]mesulergine | 0.71 | [2] |
| H1 | Guinea Pig | Cerebellum | [3H]pyrilamine | 17.6 | [2] |
| D2 | Rat | Striatum | [3H]spiperone | 34.7 | [2] |
| α1-adrenergic | Rat | Cortex | [3H]prazosin | 48.2 | [2] |
| α2-adrenergic | Rat | Cortex | [3H]clonidine | 74.7 | [2] |
| 5-HT1Dα | Human (recombinant) | - | [3H]5-HT | ~50 | [3] |
| 5-HT1Dβ | Human (recombinant) | - | [3H]5-HT | >1000 | [3] |
Table 1: In Vitro Receptor Binding Affinities of this compound. This table presents the equilibrium dissociation constants (Ki) of this compound for various neurotransmitter receptors.
In Vivo Receptor Occupancy
Studies in rats have demonstrated that this compound effectively occupies 5-HT2 receptors in the brain after systemic administration.
| Receptor | Species | Brain Region | Administration Route | Dose for 50% Occupancy (ED50) | Reference |
| 5-HT2 | Rat | Frontal Cortex | Subcutaneous | 0.08 mg/kg | [1] |
Table 2: In Vivo 5-HT2 Receptor Occupancy of this compound. This table shows the dose of this compound required to occupy 50% of the 5-HT2 receptors in the rat frontal cortex.
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects are primarily mediated through its antagonist activity at 5-HT2A and 5-HT2C receptors and its inhibition of DGKα.
5-HT2A/2C Receptor Antagonism and Gq/11 Signaling
The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by serotonin, these receptors initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound prevents the downstream signaling events initiated by serotonin.
Inhibition of Diacylglycerol Kinase alpha (DGKα)
More recent research has identified this compound as a potent inhibitor of Diacylglycerol Kinase alpha (DGKα).[2] DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting DGKα, this compound can modulate signaling pathways downstream of DAG and PA, such as the mTOR and HIF-1α pathways, which are critical in cancer biology.
Modulation of the MEK/ERK Signaling Pathway
This compound has been shown to repress the MEK/ERK signaling pathway.[4] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this pathway by this compound may contribute to its observed effects in certain cellular models.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are provided as a guide and may require optimization for specific experimental conditions.
Protocol 1: In Vitro 5-HT2A Receptor Binding Assay using [3H]ketanserin
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Rat frontal cortex tissue homogenate (source of 5-HT2A receptors)
-
[3H]ketanserin (radioligand)
-
This compound (or other test compounds)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat frontal cortex membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh binding buffer.
-
Set up the binding assay in tubes containing:
-
50 µL of [3H]ketanserin (final concentration ~1-2 nM)
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding)
-
50 µL of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone) for determining non-specific binding.
-
350 µL of membrane homogenate (protein concentration ~100-200 µ g/tube ).
-
-
Incubate the tubes at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vivo Serotonin-Induced Vasoconstriction in Rats
This protocol outlines a method to assess the in vivo antagonist effect of this compound on serotonin-induced vasoconstriction.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Serotonin hydrochloride
-
This compound
-
Saline solution (0.9% NaCl)
-
Blood pressure transducer and recording system
-
Catheters for arterial and venous cannulation
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer a bolus injection of serotonin (e.g., 10 µg/kg, i.v.) and record the pressor (vasoconstrictor) response.
-
After the blood pressure returns to baseline, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.v.) or vehicle.
-
30 minutes after this compound administration, challenge the animal again with the same dose of serotonin and record the pressor response.
-
Compare the pressor response to serotonin before and after this compound administration to determine the antagonist effect.
-
Data can be expressed as the percentage inhibition of the serotonin-induced pressor response.
Protocol 3: Assessment of MEK/ERK Pathway Inhibition by Western Blot
This protocol describes how to use Western blotting to measure the effect of this compound on the phosphorylation of MEK and ERK.
Materials:
-
Cell line of interest (e.g., HEK293 cells expressing 5-HT2A receptors)
-
This compound
-
Serotonin (as an agonist to stimulate the pathway)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with serotonin (e.g., 1 µM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 4: In Vitro Diacylglycerol Kinase alpha (DGKα) Activity Assay
This protocol details a method to measure the inhibitory effect of this compound on DGKα activity.[2]
Materials:
-
Purified recombinant DGKα enzyme
-
Liposomes containing phosphatidylcholine (PC), diacylglycerol (DAG), and phosphatidylserine (PS)
-
This compound
-
Assay buffer: 50 mM MOPS (pH 7.5), 100 mM NaCl, 5 mM MgCl2
-
1 mM CaCl2
-
1 mM DTT
-
[γ-³²P]ATP
-
Lipid extraction reagents (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager
Procedure:
-
Prepare liposomes by dissolving lipids in chloroform, drying to a film, and hydrating with assay buffer. Incorporate this compound into the liposomes at various concentrations.
-
Set up the kinase reaction in a final volume of 100 µL containing:
-
Assay buffer
-
1 mM CaCl2
-
1 mM DTT
-
Purified DGKα enzyme
-
Liposomes with or without this compound
-
-
Initiate the reaction by adding 10 µL of 10 mM [γ-³²P]ATP.
-
Incubate for 15 minutes at 25°C.
-
Stop the reaction by adding methanol/HCl.
-
Extract the lipids using a chloroform/methanol partition.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate phosphatidic acid (the product) from other lipids.
-
Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager.
-
Calculate the percentage inhibition of DGKα activity by this compound at different concentrations to determine the IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a GPCR antagonist like this compound.
Conclusion
This compound's well-defined antagonism of 5-HT2A and 5-HT2C receptors, coupled with its more recently elucidated role as a DGKα inhibitor, makes it a versatile and powerful tool for pharmacological research. This guide provides a foundational understanding of this compound's pharmacological profile and offers detailed experimental protocols to aid researchers in their investigations into the serotonergic system, GPCR signaling, and lipid kinase-mediated pathways. As with any research compound, appropriate safety precautions and ethical considerations should be observed during its handling and use.
References
- 1. Receptor-binding properties in vitro and in vivo of this compound: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-related effect of this compound on the sleep-waking phases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anxiolytic and Antidepressant Properties of Ritanserin
Introduction
Ritanserin, a potent and selective antagonist of serotonin 5-HT2A and 5-HT2C receptors, has been the subject of significant investigation for its potential therapeutic effects on anxiety and depression.[1][2][3] Developed by Janssen Pharmaceutica, this thiazolopyrimidine derivative was explored in various clinical trials for conditions ranging from generalized anxiety disorder and dysthymia to schizophrenia and migraine.[1][3][4][5] Although it was never commercialized for medical use due to safety concerns, this compound remains a valuable tool in scientific research for elucidating the role of the 5-HT2 receptor subfamily in neuropsychiatric disorders.[2] This technical guide provides a comprehensive overview of the anxiolytic and antidepressant properties of this compound, detailing its pharmacodynamics, relevant signaling pathways, and a summary of preclinical and clinical findings.
Pharmacodynamics and Receptor Binding Profile
This compound's primary mechanism of action is its high-affinity antagonism of 5-HT2A and 5-HT2C receptors.[2][5] It exhibits a significantly lower affinity for other receptor types, which underscores its selectivity. The binding affinities (Ki) of this compound for various receptors are summarized in the table below.
| Receptor | Binding Affinity (Ki) in nM | Reference |
| 5-HT2A | 0.39 - 0.45 | [2][5] |
| 5-HT2C | 0.71 | [2][5] |
| 5-HT1D | Binds, but affinity not specified | [2] |
| 5-HT2B | Binds, but affinity not specified | [2] |
| 5-HT5A | Binds, but affinity not specified | [2] |
| 5-HT6 | Binds, but affinity not specified | [2] |
| 5-HT7 | Binds, but affinity not specified | [2] |
| H1 | ~17.55 (39-fold lower than 5-HT2A) | [2] |
| D2 | ~34.65 (77-fold lower than 5-HT2A) | [2][6] |
| α1-adrenergic | ~48.15 (107-fold lower than 5-HT2A) | [2] |
| α2-adrenergic | ~74.7 (166-fold lower than 5-HT2A) | [2] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are believed to be mediated through its modulation of downstream signaling cascades following 5-HT2A/2C receptor blockade. Two key pathways identified are the MEK/ERK signaling pathway and the regulation of midbrain dopamine neurons.
This compound's Influence on the MEK/ERK Signaling Pathway
This compound has been shown to repress the MEK/ERK signaling pathway.[7] This action can lead to the restoration of PAX6 production, a crucial transcription factor for eye development, which has implications beyond its neuropsychiatric effects.[7]
This compound's Effect on Dopaminergic Neurotransmission
By blocking the inhibitory control of serotonin on midbrain dopamine neurons, this compound can increase both the burst firing and the firing rate of these neurons.[8] This effect is thought to contribute to its mood-improving properties.[8]
Anxiolytic Properties of this compound
Preclinical Evidence
Animal studies have provided evidence for the anxiolytic-like effects of this compound. In the elevated plus-maze (EPM), a standard preclinical model for anxiety, chronic administration of this compound to rats undergoing ethanol withdrawal led to an increase in the time spent in the open arms, which is indicative of an anxiolytic effect.[9] Similarly, in open field tests, this compound demonstrated effects suggestive of anxiolytic activity in rats.[10]
Clinical Evidence
Several double-blind, controlled clinical trials have investigated the efficacy of this compound in treating generalized anxiety disorder (GAD). These studies have generally shown that this compound is superior to placebo and comparable in efficacy to the benzodiazepine lorazepam.[1][11][12]
| Study | Design | N | Treatment Groups | Duration | Key Findings | Reference(s) |
| Bressa et al., 1987 | Double-blind, comparative | 24 | This compound (20 mg/day) vs. Lorazepam (5 mg/day) | 6 weeks | Both drugs showed comparable improvement in patients with GAD. | [1] |
| Ceulemans et al., 1985 | Double-blind, placebo-controlled | 83 | This compound (5 mg/day), this compound (10 mg/day), Lorazepam (4 mg/day), Placebo | 2 weeks | 10 mg this compound and 4 mg Lorazepam were significantly better than placebo. 5 mg this compound was not superior to placebo. | [11][12] |
However, it is noteworthy that in a simulated public-speaking paradigm with healthy volunteers, this compound was found to prolong the subjective experience of anxiety, suggesting that its effects may be context-dependent and differ between conditioned and unconditioned anxiety.[13]
Experimental Protocol: Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[14][15]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.[14]
-
Procedure:
-
Acclimatization: Animals are brought to the testing room and allowed to acclimatize for at least one hour before the test.
-
Drug Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test (e.g., 60 minutes intraperitoneally).[9]
-
Testing: Each animal is placed at the center of the maze, facing an open arm. Its behavior is then recorded for a set period, typically 5 minutes.
-
Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. The percentage of open arm entries and the percentage of time spent in the open arms are calculated and used as indices of anxiety.
-
Antidepressant Properties of this compound
Clinical Evidence
This compound has also demonstrated efficacy in treating depressive symptoms, particularly in patients with dysthymic disorder and in those with chronic headache accompanied by depression.[3][4]
| Study | Design | N | Treatment Groups | Duration | Key Findings | Reference(s) |
| Paeile et al., 1990 | Double-blind, comparative | 38 | This compound vs. Amitriptyline | Not specified | This compound was as effective as amitriptyline in reducing scores on the Hamilton Rating Scale for Depression (HRSD) and Anxiety (HRSA) in patients with chronic headache and depression. | [4] |
| Reyntjens et al., 1986 | Double-blind, placebo-controlled | Not specified | This compound (10 mg/day) vs. Placebo | 4 weeks | This compound was effective in treating dysthymic disorder and significantly increased Slow Wave Sleep. | [3] |
The ability of this compound to increase slow-wave sleep is a notable effect, as sleep disturbances are a core symptom of depression.[3][16]
Experimental Protocol: Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant activity in rodents.[17]
-
Apparatus: A transparent plexiglass cylinder filled with water.
-
Principle: When placed in an inescapable container of water, rodents will initially try to escape but eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.
-
Procedure:
-
Pre-test Session: On the first day, animals are placed in the water-filled cylinder for a 15-minute pre-swim session. This is done to induce a state of behavioral despair.
-
Drug Administration: The test compound (this compound) or vehicle is administered at various time points, for example, immediately after the pre-test, 6 hours before the final test, and 30 minutes before the final test.
-
Test Session: 24 hours after the pre-test, the animals are placed back into the cylinder for a 5-6 minute test session.
-
Data Analysis: The duration of immobility during the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[17]
-
This compound has demonstrated clear anxiolytic and antidepressant properties in both preclinical and clinical studies. Its mechanism of action, primarily through the antagonism of 5-HT2A and 5-HT2C receptors, leads to the modulation of key neuronal circuits implicated in mood and anxiety. The disinhibition of dopamine pathways and its effects on sleep architecture are likely contributing factors to its therapeutic potential. While its clinical development was halted, this compound continues to be an invaluable pharmacological tool for researchers investigating the complex role of the serotonergic system in psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the pharmacology of this compound and the broader field of anxiolytic and antidepressant drug discovery.
References
- 1. Serotonin S2 receptors blockage and generalized anxiety disorders. A double-blind study on this compound and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on sleep disturbances of dysthymic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new 5-HT2 antagonist (this compound) in the treatment of chronic headache with depression. A double-blind study vs amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on ethanol withdrawal-induced anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and 5-HT antagonist effects of this compound: a pure and selective antagonist of LSD discrimination in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of this compound, a serotonin antagonist, in anxiety disorders: a double-blind placebo-controlled study versus lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound facilitates anxiety in a simulated public-speaking paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a serotonin-2 receptor antagonist, improves ultradian sleep rhythmicity in young poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anxiolytic and Antidepressant Potential of Methanolic Extract of Neurada procumbens Linn. in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Ritanserin: A Technical Guide for Early-Stage Oncology Research
An In-depth Examination of a Serotonin Antagonist's Emergence as a Novel Kinase Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of Ritanserin in early-stage oncology research. Initially developed as a serotonin 5-HT2A/2C receptor antagonist for neuropsychiatric disorders, this compound's unique polypharmacology has led to its repurposing as a promising anti-cancer agent. This document details its mechanism of action, summarizes key preclinical findings, and provides insights into the experimental protocols that underpin this research. The information presented is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential in oncology.
Core Mechanism of Action: Beyond Serotonin Blockade
While this compound is a potent antagonist of serotonin receptors, its anti-cancer effects are primarily attributed to its "off-target" activities, specifically the inhibition of key kinases involved in oncogenic signaling.[1][2] This dual activity profile distinguishes it from other serotonin antagonists like ketanserin, which lacks significant anti-tumor effects.[1]
The primary oncologically-relevant targets of this compound are:
-
Diacylglycerol Kinase alpha (DGKα): this compound is a potent inhibitor of DGKα.[3][4] DGKα is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating the levels of these two important lipid second messengers.[4][5] Dysregulation of DGKα has been implicated in several cancers, including glioblastoma, melanoma, and pancreatic cancer.[2][3][5] By inhibiting DGKα, this compound can modulate downstream signaling pathways that are crucial for cancer cell proliferation, survival, and mesenchymal transition.[2][5]
-
c-RAF: In lung cancer, particularly small cell lung cancer (SCLC), this compound has been shown to specifically block the activation of c-RAF, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a central regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Notably, this compound does not inhibit the closely related B-RAF, suggesting a degree of selectivity that could be advantageous in certain contexts, such as in RAS-mutated cancers that are resistant to B-RAF inhibitors.[1][2]
The inhibition of these kinases by this compound leads to the induction of apoptotic cell death in various cancer cell lines, a mechanism that appears to be independent of its effects on serotonin receptors.[1][2][5][6]
Preclinical Efficacy: A Broad Spectrum of Anti-Tumor Activity
Preclinical studies have demonstrated this compound's cytotoxic activity across a range of cancer types, both in vitro and in vivo.
In Vitro Studies: Dose-Dependent Cytotoxicity
This compound has shown dose-dependent and time-dependent inhibitory effects on the viability of various cancer cell lines.
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1650 | Induced apoptotic cell death. | [1] |
| Small Cell Lung Cancer (SCLC) | H82 | Showed cytotoxic activity and specificity for c-RAF inhibition. | [1] |
| Acute Myeloid Leukemia (AML) | KG-1α, Kasumi-1 | Impaired cell proliferation and induced caspase-dependent apoptosis. | [5] |
| Colorectal Cancer | HT29, SW480, SW742 | Reduced cell viability and increased apoptosis, with synergistic effects when combined with curcumin. | [6] |
In Vivo Studies: Tumor Growth Inhibition
Xenograft mouse models have provided in vivo evidence for this compound's anti-tumor efficacy.
| Cancer Type | Animal Model | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Xenograft mouse model | Inhibited AML tumor growth. | [5] |
| Glioblastoma | Intracranial xenografts | Dramatically increased survival. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for identifying its kinase targets.
References
- 1. Chemoproteomic Discovery of a this compound-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serotonin 5-HT2A Receptor Antagonist this compound Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin - International Biological and Biomedical Journal [ibbj.org]
- 7. researchgate.net [researchgate.net]
The Impact of Ritanserin on Sleep Architecture and Slow-Wave Sleep: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritanserin, a potent and selective 5-HT2A/2C receptor antagonist, has been the subject of extensive research regarding its effects on human and animal sleep architecture. A consistent and prominent finding across numerous studies is its ability to significantly and dose-dependently increase slow-wave sleep (SWS), also known as deep sleep. This technical guide provides a comprehensive overview of the core findings related to this compound's impact on sleep, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological mechanisms. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and sleep research.
Introduction
Sleep is a fundamental physiological process crucial for memory consolidation, cellular repair, and overall health. It is characterized by distinct stages, broadly categorized into non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. NREM sleep is further subdivided into stages N1, N2, and N3, with N3 representing the deepest stage, also known as slow-wave sleep (SWS). SWS is characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG) and is thought to be the most restorative phase of sleep.
The serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, plays a significant modulatory role in the sleep-wake cycle. This compound, by acting as an antagonist at these receptors, has been shown to robustly enhance SWS.[1][2][3] This document synthesizes the available scientific literature to provide an in-depth analysis of this compound's effects on sleep architecture.
Mechanism of Action: 5-HT2A/2C Receptor Antagonism
This compound's primary mechanism of action in modulating sleep is its potent antagonism of 5-HT2A and 5-HT2C receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate a downstream signaling cascade. The blockade of these receptors by this compound is believed to disinhibit sleep-promoting neurons, leading to an increase in SWS.
Signaling Pathway of 5-HT2A Receptor Activation
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by serotonin at the 5-HT2A receptor. This compound blocks this pathway at the receptor level.
Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.
Quantitative Effects on Sleep Architecture
The administration of this compound has been consistently shown to alter sleep architecture, most notably by increasing SWS. The following tables summarize the quantitative data from key clinical trials in various populations.
Table 1: Effects of this compound on Sleep Stages in Healthy Volunteers
| Study | Dose of this compound | Change in Slow-Wave Sleep (SWS) | Change in Stage 2 Sleep | Change in REM Sleep |
| Idzikowski et al. (1986)[2] | 10 mg (acute) | Doubled in duration | Decreased | Decreased |
| Idzikowski et al. (1991)[5] | 1 mg | Increased by an average of 53 minutes | Not specified | Not specified |
| 3 mg | Increased by an average of 82 minutes | Not specified | Not specified | |
| 10 mg | Increased by an average of 101 minutes | Not specified | Not specified | |
| 30 mg | Increased by an average of 136.5 minutes | Not specified | Not specified | |
| Sharpley et al. (1994)[6] | 5 mg | 51.4% increase | Not specified | Not specified |
Table 2: Effects of this compound on Sleep in Patient Populations
| Study | Population | Dose of this compound | Change in Slow-Wave Sleep (SWS) | Other Notable Changes |
| Paiva et al. (1988)[7] | Dysthymic patients | 10 mg/day (4 weeks) | Significantly increased | Changed frequency and distribution of some stage transitions. |
| Mayer G. (2003)[8] | Narcolepsy patients | 5 mg/day (28 days) | Significant increase in nocturnal SWS (% of total sleep time) | Significant, dose-dependent reduction in NREM stage 1 percentage during daytime sleep. |
| 10 mg/day (28 days) | Significant increase in nocturnal SWS (% of total sleep time) | Significant, dose-dependent reduction in NREM stage 1 percentage during daytime sleep. | ||
| Viola et al. (2002)[9] | Young poor sleepers | 5 mg (acute) | SWS duration significantly enhanced (P<0.01) | Number of NREM-REM sleep cycles significantly enhanced (P<0.01). |
Experimental Protocols
The majority of studies investigating this compound's effect on sleep have employed a randomized, double-blind, placebo-controlled design. Polysomnography (PSG) has been the gold standard for objectively measuring sleep parameters.
General Experimental Workflow
Caption: General Experimental Workflow for this compound Sleep Studies.
Key Methodological Components:
-
Study Design: Most human studies utilized a randomized, double-blind, placebo-controlled, crossover design to minimize inter-subject variability.
-
Participants: Studies have been conducted on healthy volunteers, individuals with subjective sleep complaints ("poor sleepers"), and patient populations including those with dysthymia and narcolepsy.[7][8][9]
-
Drug Administration: this compound has been administered orally at doses ranging from 1 mg to 30 mg.[5] The timing of administration varied between studies, with some administering the drug in the morning and others closer to bedtime.
-
Polysomnography (PSG):
-
Recordings: Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG) for eye movements, and electromyography (EMG) for muscle tone.
-
Sleep Scoring: Sleep stages were visually scored from the PSG recordings, typically in 30-second epochs. The Rechtschaffen and Kales (R&K) criteria were the standard for sleep scoring in the era when many of these studies were conducted. This method classifies sleep into stages 1, 2, 3, 4, and REM. SWS corresponds to the sum of stages 3 and 4.
-
Hypothesized Downstream Effects on Sleep Regulation
The precise neural circuitry through which 5-HT2A/2C antagonism by this compound promotes SWS is an area of ongoing research. A leading hypothesis is that serotonin, acting on 5-HT2A/2C receptors, exerts an inhibitory influence on sleep-promoting neurons, such as GABAergic neurons in the ventrolateral preoptic nucleus (VLPO). By blocking this inhibition, this compound is thought to disinhibit these sleep-promoting regions, leading to an increase in SWS.
Caption: Hypothesized Mechanism of this compound-Induced SWS Enhancement.
Conclusion
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. msudenver.edu [msudenver.edu]
- 3. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a serotonin-2 receptor antagonist, improves ultradian sleep rhythmicity in young poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves sleep quality in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on sleep disturbances of dysthymic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Ritanserin (R-55667): A Technical Guide to its Preclinical Pharmacology and Core Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritanserin, known by its developmental code name R-55667, is a potent and long-acting serotonin receptor antagonist.[1] Initially investigated for a range of central nervous system disorders including anxiety, depression, and schizophrenia, its development was halted due to safety concerns.[2] However, recent research has unveiled its novel activity as an inhibitor of diacylglycerol kinase alpha (DGKα), leading to renewed interest in its potential as a repurposed therapeutic, particularly in oncology.[2] This technical guide provides a comprehensive overview of the preclinical data for R-55667, detailing its receptor binding profile, its influence on key signaling pathways, and the experimental methodologies used to elucidate its activity.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound (R-55667) for various molecular targets.
Table 1: Receptor Binding Affinity of this compound (R-55667)
| Target Receptor | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference(s) |
| 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | 0.45 | 0.9 | [2][3] |
| 5-HT2C | 0.71 | [2] | |||
| Histamine H1 | 35 | [4] | |||
| Dopamine D2 | [3H]haloperidol | Rat Striatum | 70 | [3][4] | |
| α1-Adrenergic | 97 | [4] | |||
| α2-Adrenergic | 150 | [4] | |||
| Dopamine Transporter (DAT) | Rat Frontal Cortex Synaptosomes | 180 ± 60 | [5] |
Table 2: Kinase Inhibition by this compound (R-55667)
| Target Kinase | Assay Type | IC50 | Reference(s) |
| Diacylglycerol Kinase α (DGKα) | Radiolabeled ATP Assay | ~15 µM |
Signaling Pathways and Mechanisms of Action
This compound (R-55667) exerts its cellular effects through at least two distinct signaling pathways: antagonism of the 5-HT2A receptor and inhibition of diacylglycerol kinase alpha (DGKα).
5-HT2A Receptor Antagonism and MEK/ERK Pathway Inhibition
As a potent 5-HT2A receptor antagonist, this compound blocks the downstream signaling cascade initiated by serotonin binding. In certain cellular contexts, this antagonism has been shown to lead to the selective inactivation of the MEK/ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation and survival.
Diacylglycerol Kinase Alpha (DGKα) Inhibition
This compound has been identified as a potent inhibitor of DGKα.[2] This enzyme catalyzes the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), two important lipid second messengers. By inhibiting DGKα, this compound disrupts the balance of these signaling molecules, impacting downstream pathways including Phospholipase D (PLD) signaling, and the Jak-Stat and MAPK signaling cascades.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound (R-55667).
In Vitro Radioligand Binding Assay for 5-HT2A Receptors
This protocol is adapted from studies characterizing serotonin receptor antagonists in rat brain tissue.[3][8]
1. Tissue Preparation:
-
Male Wistar rats are sacrificed and the frontal cortex is rapidly dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% ascorbic acid and 10 µM pargyline.
2. Binding Assay:
-
The assay is performed in a final volume of 2 ml.
-
To each tube, add:
-
100 µl of various concentrations of this compound (R-55667) or vehicle.
-
100 µl of [3H]ketanserin (final concentration ~0.5 nM).
-
1.8 ml of the prepared membrane suspension.
-
-
Non-specific binding is determined in the presence of 1 µM of a non-labeled potent 5-HT2A antagonist like ketanserin.
-
The tubes are incubated at 37°C for 20 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed three times with 5 ml of ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated using the Cheng-Prusoff equation.
Diacylglycerol Kinase alpha (DGKα) Activity Assay
This protocol is based on a radiolabeled ATP kinase assay format.[9][10]
1. Reagent Preparation:
-
Kinase Buffer (5x): 250 mM MOPS (pH 7.0), 50 mM MgCl2, 5 mM EGTA, 500 mM NaCl, 2.5 mg/ml BSA.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing phosphatidylcholine (PC), phosphatidylserine (PS), and diacylglycerol (DAG) in a molar ratio of 75:20:5. The lipids are dried under nitrogen and resuspended in kinase buffer followed by sonication.
-
ATP Solution: Prepare a stock solution of ATP containing [γ-32P]ATP.
2. Kinase Reaction:
-
The reaction is performed in a final volume of 50 µl.
-
To each tube on ice, add:
-
10 µl of 5x Kinase Buffer.
-
10 µl of the prepared liposomes.
-
Purified recombinant DGKα enzyme.
-
Various concentrations of this compound (R-55667) or DMSO vehicle.
-
Make up the volume to 40 µl with sterile water.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µl of the ATP solution.
-
Incubate at 30°C for 20 minutes.
3. Reaction Termination and Analysis:
-
Stop the reaction by adding 20 µl of 0.5 M EDTA.
-
Spot 20 µl of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers three times for 5 minutes each in 75 mM phosphoric acid.
-
Wash once with acetone and let the papers dry.
-
The amount of incorporated 32P is quantified by scintillation counting.
Western Blot Analysis of MEK/ERK and Jak-Stat Signaling
This is a generalized protocol for analyzing the phosphorylation status of key proteins in the MEK/ERK and Jak-Stat pathways following treatment with this compound (R-55667).[11][12][13]
1. Cell Culture and Treatment:
-
Plate cells (e.g., AML cell lines like Kasumi-1 or KG-1α for Jak-Stat analysis) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (R-55667) or vehicle for the desired time (e.g., 48 hours).
2. Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
For MEK/ERK pathway: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2.
-
For Jak-Stat pathway: anti-phospho-JAK1, anti-total-JAK1, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
Cell Viability Assay (CCK-8)
This protocol outlines a colorimetric assay to assess the effect of this compound (R-55667) on cell proliferation and viability.[14][15]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Add 10 µl of various concentrations of this compound (R-55667) or vehicle to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. CCK-8 Assay:
-
Add 10 µl of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Preclinical Pharmacokinetics in Rats
Limited data is available specifically for the pharmacokinetics of this compound in rats. However, studies on the structurally related compound, ketanserin, in male rats provide some insight. Following intravenous administration of ketanserin (10 mg/kg), the plasma clearance was approximately 3.8 ml/min/kg with a volume of distribution of 0.67 l/kg.[6] After oral administration, ketanserin was rapidly and completely absorbed, with an absolute bioavailability greater than 80%.[6] The apparent elimination half-life of ketanserin in rats was reported to be between 2-5 hours.[6] In vivo studies with this compound (2.5 mg/kg, subcutaneous) in rats and guinea pigs have shown that it is long-acting, with over 70% occupancy of 5-HT2A sites for up to 48 hours.[5] A study investigating cocaine-seeking behavior in rats used intraperitoneal injections of this compound at doses of 1.0 and 10.0 mg/kg.[16] Another study on midbrain dopamine neurons in chloral hydrate-anesthetized male rats administered this compound intravenously at doses of 0.5-2.0 mg/kg.[17]
Conclusion
This compound (R-55667) is a molecule with a dual mechanism of action, functioning as a potent 5-HT2A receptor antagonist and a novel inhibitor of DGKα. This unique pharmacological profile has led to its re-evaluation as a potential therapeutic agent, particularly in oncology. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical and potential clinical applications of this compound. The detailed experimental protocols offer a foundation for the replication and extension of these key studies, facilitating a deeper understanding of this intriguing compound.
References
- 1. 3-H-ketanserin (serotonin type 2) binding in the rat frontal cortex: effect of immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound blocks CaV1.2 channels in rat artery smooth muscles: electrophysiological, functional, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT2 antagonist this compound blocks dopamine re-uptake in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 16. Effects of the serotonin 5-HT(2) antagonist, this compound, and the serotonin 5-HT(1A) antagonist, WAY 100635, on cocaine-seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ritanserin Dissolution in DMSO for In Vitro Assays
Introduction
Ritanserin is a potent and selective serotonin 5-HT2A receptor antagonist widely utilized in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes.[1][2] For in vitro studies, proper dissolution and handling of this compound are critical to ensure accurate and reproducible experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. These application notes provide a detailed protocol for the dissolution of this compound in DMSO, preparation of working solutions, and important considerations for its use in cell-based assays.
Quantitative Data Summary
The solubility and storage of this compound are crucial for maintaining its stability and efficacy in in vitro experiments. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 477.57 g/mol | [3] |
| Solubility in DMSO | Approximately 12.5 mg/mL to 47.76 mg/mL (up to 100 mM) | [1][2][3] |
| Storage of Solid Compound | -20°C | [1][2] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
| Purity | ≥95% to ≥98% | [1][3] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a this compound stock solution in DMSO and subsequent dilution to a final working concentration for in vitro assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium appropriate for the assay
Preparation of this compound Stock Solution (10 mM)
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 477.57 g/mol x 1000 mg/g = 4.78 mg
-
-
-
Dissolution Procedure:
-
Aseptically weigh 4.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[4]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Preparation of Working Solution
-
Determine the Final Concentration:
-
The final concentration of this compound required for the in vitro assay will depend on the specific cell type and experimental design. A typical final concentration might range from 1 µM to 5 µM.[5]
-
-
Serial Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentration.
-
Example for a 1 µM final concentration in 1 mL of medium:
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, a two-step dilution is recommended. First, dilute the 10 mM stock 1:100 in media to make a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in your final volume of media.
-
-
-
DMSO Concentration Control:
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[6]
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound primarily acts as an antagonist at the 5-HT2A receptor, thereby inhibiting downstream signaling cascades.
Caption: this compound blocks serotonin-induced activation of the 5-HT2A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro assay using this compound.
Caption: Workflow for preparing this compound and conducting an in vitro cell-based assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of this compound and Duloxetine on the Gene Expression of Primary Aniridia and Healthy Human Limbal Stromal Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ritanserin in Acute Myel-oid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Treatment resistance and relapse remain significant challenges, necessitating the exploration of novel therapeutic strategies.[1][2] Ritanserin, a compound originally developed as a serotonin 5-HT2A/2C receptor antagonist, has emerged as a promising agent in oncology due to its potent inhibitory activity against diacylglycerol kinase alpha (DGKα).[3][4] Recent studies have demonstrated that this compound can suppress AML progression by targeting DGKα, a key enzyme implicated in cancer cell signaling.[5][6]
These application notes provide a comprehensive overview of the use of this compound in AML cell lines, including its effects on cell viability and apoptosis, its mechanism of action, and detailed protocols for in vitro experimentation. The information presented is primarily based on the findings of Tan et al. (2023) in their study, "this compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway."[5][6][7]
Mechanism of Action
This compound exerts its anti-leukemic effects in AML cells primarily through the inhibition of DGKα.[5][7] Elevated expression of DGKα has been correlated with a poor prognosis in AML.[5] By inhibiting DGKα, this compound disrupts key signaling pathways essential for AML cell survival and proliferation. Specifically, this compound has been shown to:
-
Downregulate the Phospholipase D (PLD) signaling pathway. [5]
This cascade of events ultimately leads to the induction of caspase-dependent apoptosis and a reduction in AML cell proliferation.[5][7] The proposed signaling pathway is illustrated in the diagram below.
Data on AML Cell Line Sensitivity
This compound has been shown to reduce the viability of AML cell lines in a dose- and time-dependent manner.[5][7] The half-maximal inhibitory concentrations (IC50) for two common AML cell lines, Kasumi-1 and KG-1α, are summarized below.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Kasumi-1 | 51.01 ± 0.62 | 29.36 ± 0.48 | 21.05 ± 0.44 |
| KG-1α | 37.70 ± 0.55 | 24.51 ± 0.51 | 16.28 ± 0.49 |
| Table 1: IC50 values of this compound in AML cell lines as determined by CCK-8 assay. Data extracted from Tan et al., 2023.[5][7] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on AML cell lines, based on methodologies described in the literature.[5][7]
Cell Culture
-
Cell Lines: Kasumi-1 and KG-1α human AML cell lines.
-
Culture Medium: IMDM (Iscove's Modified Dulbecco's Medium) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
This compound Preparation
-
Solvent: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on AML cells.
Protocol:
-
Seed AML cells (e.g., Kasumi-1, KG-1α) into 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.[5]
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for 24, 48, and 72 hours.[5]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound.
Protocol:
-
Seed AML cells in 6-well plates at an appropriate density.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 48 hours).[5]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells: Early apoptotic
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative, PI-negative cells: Live
-
Western Blot Analysis
This technique is used to analyze changes in protein expression levels within the targeted signaling pathways.
Protocol:
-
Treat AML cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Studies
In addition to in vitro work, this compound has demonstrated anti-AML effects in xenograft mouse models.[5] In these studies, treatment with this compound at a dose of 5 mg/kg/day led to a reduction in leukemia burden and prolonged survival.[8]
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the DGKα enzyme and disrupting crucial pro-survival signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of this compound in AML cell lines and further explore its potential as a novel anti-leukemia therapy.
References
- 1. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cell cycle and apoptosis to overcome chemotherapy resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Binding Affinity Assays for Ritanserin
Introduction
Ritanserin is a potent and long-acting serotonin antagonist with high affinity for the 5-HT2A and 5-HT2C receptors.[1][2][3] Originally investigated for various central nervous system disorders, it is now primarily used as a research tool to study the serotonergic system.[2] Beyond its well-characterized effects on serotonin receptors, this compound has also been identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα), revealing its potential utility in oncology research.[2][4][5]
These application notes provide a comprehensive overview of the in vitro binding affinity of this compound to its primary and secondary targets. Detailed protocols for conducting radioligand binding assays are included to enable researchers to accurately determine the binding characteristics of this compound and similar compounds.
This compound Binding Affinity Profile
The binding affinity of this compound has been characterized across a range of receptors. The data, expressed as inhibition constants (Ki), are summarized below. Lower Ki values indicate higher binding affinity.
| Target Receptor | Ki (nM) | Species/Source | Notes |
| Serotonin Receptors | |||
| 5-HT2A | 0.45 | - | High affinity, primary target.[2][3] |
| 5-HT2C | 0.71 | - | High affinity, primary target.[2][3] |
| 5-HT2 (non-selective) | 0.39 | - | Potent 5-HT2 antagonist activity.[6] |
| 5-HT1A | > 1000 | - | Low affinity.[2] |
| 5-HT1D | - | - | Binds to the receptor.[2] |
| 5-HT2B | - | - | Binds to the receptor.[2] |
| 5-HT5A | - | - | Binds to the receptor.[2] |
| 5-HT6 | - | - | Binds to the receptor.[2] |
| 5-HT7 | - | - | Binds to the receptor.[2] |
| Other Receptors | |||
| Dopamine D2 | 84 | Human (Cloned) | Moderate affinity.[7] |
| Histamine H1 | ~17.5 | - | 39-fold lower affinity than 5-HT2A.[2] |
| α1-Adrenergic | ~48.2 | - | 107-fold lower affinity than 5-HT2A.[2] |
| α2-Adrenergic | ~74.7 | - | 166-fold lower affinity than 5-HT2A.[2] |
| Enzymes | |||
| Diacylglycerol Kinase α (DGKα) | - | - | Potent inhibitor.[2][8] |
Principle of Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[9] Competition binding assays, a common format, are used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.[9][10] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[11]
Experimental Workflow: Radioligand Competition Assay
The following diagram outlines the typical workflow for a radioligand competition binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: this compound Binding to 5-HT2A Receptors
This protocol describes a competitive binding assay to determine the Ki of this compound for the 5-HT2A receptor using rat frontal cortex membranes and [3H]-Ketanserin as the radioligand.[1][12]
1. Materials and Reagents
-
Tissue Source: Frontal cortex from male Sprague-Dawley rats.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin or unlabeled Ketanserin (10 µM).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester for filtration.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
-
2. Membrane Preparation
-
Euthanize rats and rapidly dissect the frontal cortex on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and centrifuge again.
-
Resuspend the final pellet in Assay Buffer at a protein concentration of approximately 200-400 µg/mL. Protein concentration should be determined using a standard method (e.g., BCA assay).[11]
-
Use the membrane preparation immediately or store in aliquots at -80°C.
3. Assay Procedure
-
Set up the assay in 96-well plates in a final volume of 250 µL.[11]
-
Add the following to each well:
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]-Ketanserin + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL Mianserin (10 µM final concentration) + 50 µL [3H]-Ketanserin + 150 µL membrane suspension.
-
Competition: 50 µL this compound (at 8-11 different concentrations) + 50 µL [3H]-Ketanserin + 150 µL membrane suspension.
-
-
The final concentration of [3H]-Ketanserin should be close to its Kd value (typically 0.5-2 nM).
-
Incubate the plates at 37°C for 30 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with 1 mL of ice-cold Wash Buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression curve-fitting program (e.g., Prism) to determine the IC50 value.[11]
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-Ketanserin).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways Inhibited by this compound
This compound's mechanism of action involves the blockade of key signaling pathways.
1. 5-HT2A/2C Receptor Antagonism
5-HT2A and 5-HT2C receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Upon activation by serotonin, they initiate a signaling cascade via phospholipase C (PLC). This compound acts as an antagonist, blocking this pathway.
Caption: this compound blocks serotonin-induced 5-HT2A/2C signaling.
2. Diacylglycerol Kinase Alpha (DGKα) Inhibition
This compound directly inhibits DGKα, an enzyme that converts diacylglycerol (DAG) into phosphatidic acid (PA). This inhibition leads to an accumulation of DAG, which can potentiate signaling through proteins like Protein Kinase C (PKC).
Caption: this compound inhibits the enzymatic activity of DGKα.
References
- 1. Receptor-binding properties in vitro and in vivo of this compound: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3287 [pdspdb.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Down regulation of serotonin-S2 receptor sites in rat brain by chronic treatment with the serotonin-S2 antagonists: this compound and setoperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ritanserin in Single-Cell Recording Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ritanserin, a potent 5-HT2A/2C receptor antagonist, in single-cell recording studies. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity at the single-cell level.
Introduction
This compound is a selective antagonist of serotonin 5-HT2A and 5-HT2C receptors.[1] It has been utilized in neuroscience research to investigate the role of the serotonergic system in modulating the activity of various neuronal populations, particularly midbrain dopamine neurons.[2][3] Single-cell recording techniques, which allow for the direct measurement of the electrical activity of individual neurons, have been instrumental in elucidating the mechanisms of action of this compound.[2][4]
Applications in Single-Cell Recording
The primary application of this compound in single-cell recording studies is to investigate its modulatory effects on neuronal firing patterns. Key applications include:
-
Disinhibition of Dopaminergic Neurons: this compound has been shown to increase the firing rate and burst firing of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) by blocking the inhibitory influence of serotonin.[2][3]
-
Reversal of Dopamine Agonist-Induced Inhibition: Studies have demonstrated that this compound can reverse the inhibition of midbrain dopamine neurons induced by direct-acting dopamine agonists.[4] This effect may be mediated through a direct interaction with dopamine autoreceptors, in addition to its 5-HT2 receptor antagonism.[4]
-
Investigation of Serotonergic Neuromodulation: By antagonizing 5-HT2 receptors, this compound serves as a valuable pharmacological tool to probe the physiological role of endogenous serotonin in regulating the excitability of single neurons in various brain regions.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on the activity of midbrain dopamine neurons as reported in single-cell recording studies.
Table 1: Effect of Intravenous this compound on Midbrain Dopamine Neuron Activity in Anesthetized Rats
| Dosage (mg/kg, i.v.) | Effect on Firing Rate | Effect on Burst Firing | Brain Region | Reference |
| 0.5 - 2.0 | Dose-dependent increase | Dose-dependent increase | VTA and SNc | [2][3] |
| 1.0 | Increase | Increase | Ventral Tegmental Area | [5] |
| 1.0 | Increase | No significant effect | Substantia Nigra | [5] |
| 0.1 - 6.4 | No consistent effect on basal firing rate | Not specified | Substantia Nigra | [4] |
Table 2: Effect of this compound Pretreatment on Raclopride-Induced Changes in Neuronal Activity and Dopamine Release
| Treatment | Change in Neuronal Activity (VTA) | Change in Dopamine Release (Nucleus Accumbens) | Reference |
| Raclopride (10-20 µg/kg, s.c.) | Increase | Increase | [5] |
| This compound (1.0 mg/kg, i.v.) + Raclopride (10-20 µg/kg, s.c.) | Significantly enhanced stimulatory effect | Enhanced increase to ~1600% | [5] |
Experimental Protocols
The following is a generalized protocol for in vivo extracellular single-cell recording of midbrain dopamine neurons in anesthetized rats to study the effects of this compound. This protocol is based on methodologies described in the cited literature.[2][4][5]
I. Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[4]
-
Anesthesia: Anesthesia is crucial for stable recordings. Chloral hydrate is a frequently used anesthetic for these types of studies.[2][4] The animal is anesthetized and placed in a stereotaxic apparatus. Body temperature should be maintained at 37°C.
II. Surgical Procedures
-
A burr hole is drilled in the skull overlying the target brain region (e.g., the VTA or SNc) according to stereotaxic coordinates.
-
The dura mater is carefully removed to expose the cortical surface.
III. Single-Unit Recording
-
Electrodes: Glass microelectrodes filled with a conducting solution are used for extracellular recordings.
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and specific firing patterns.
-
Data Acquisition: The electrode is slowly lowered into the target brain region. Once a single unit is isolated, its baseline firing activity is recorded for a stable period before any drug administration. The electrical signals are amplified, filtered, and recorded using a data acquisition system.
IV. Drug Administration
-
This compound Preparation: this compound is dissolved in an appropriate vehicle.
-
Administration Route: this compound can be administered intravenously (i.v.) through a cannulated tail vein or subcutaneously (s.c.).[4][5]
-
Dosage: Effective doses of this compound have been reported to range from 0.1 to 6.4 mg/kg, i.v.[4] A dose-response curve can be generated by administering increasing concentrations of the drug.
-
Data Recording: The activity of the neuron is continuously recorded before, during, and after the administration of this compound to observe any changes in its firing rate and pattern.
V. Data Analysis
-
Spike Sorting: The recorded electrical signals are sorted to isolate the action potentials of a single neuron.
-
Firing Rate and Pattern Analysis: The firing rate (spikes/second) and burst firing parameters are quantified and compared between the baseline and post-drug administration periods.
-
Statistical Analysis: Appropriate statistical tests are used to determine the significance of the observed effects of this compound.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathways of this compound's action on a dopaminergic neuron.
Caption: Experimental workflow for single-cell recording with this compound.
Caption: Logical relationship of this compound's effect on neuronal activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potentiates the stimulatory effects of raclopride on neuronal activity and dopamine release selectivity in the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in Tissues Treated with Ritanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with Ritanserin, a potent 5-HT2A/2C receptor antagonist. The following sections offer comprehensive methodologies for tissue preparation, antigen retrieval, and staining for key biomarkers relevant to this compound's mechanism of action, including its primary target, the 5-HT2A receptor, and markers for cell proliferation (Ki-67), angiogenesis (CD31), and apoptosis (Bcl-2), as well as proteins involved in downstream signaling pathways like PAX6 and MEK/ERK.
Signaling Pathways and Experimental Workflow
This compound primarily acts as an antagonist to the serotonin 5-HT2A receptor. This interaction can trigger a cascade of intracellular signaling events. One of the key pathways affected is the MEK/ERK signaling pathway, which is often involved in cell proliferation and survival. This compound has been shown to repress this pathway, which can lead to the restoration of PAX6 production, a transcription factor crucial for development and implicated in certain cancers.[1][2] Furthermore, this compound's effects on cell viability and apoptosis may involve the regulation of proteins such as Bcl-2.[3][4][5] Its influence on diacylglycerol kinase alpha (DGKα) also points to a broader impact on cellular signaling.[6][7] The following diagram illustrates a simplified model of this compound's action.
Caption: Simplified signaling pathway of this compound.
The following diagram outlines the general experimental workflow for performing immunohistochemistry on tissues treated with this compound.
Caption: General Immunohistochemistry Workflow.
Quantitative Data Summary
The following tables summarize recommended antibody dilutions and antigen retrieval methods for key targets. Note that optimal conditions should be determined empirically for each experimental setup.
Table 1: Primary Antibody Dilutions and Antigen Retrieval
| Target Protein | Antibody Type | Recommended Dilution | Antigen Retrieval Method | Reference |
| 5-HT2A Receptor | Rabbit Polyclonal | 1:200 - 1:500 | Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (pH 6.0) | [8][9][10] |
| Ki-67 | Mouse Monoclonal (Clone MIB-1) | 1:100 - 1:400 | HIER with Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) | [11][12] |
| CD31 (PECAM-1) | Rabbit Polyclonal/Monoclonal | 1:50 - 1:200 | HIER with Citrate Buffer (pH 6.0) or Tris Buffer (pH 10) | [13][14] |
| Bcl-2 | Mouse Monoclonal | Varies (follow datasheet) | HIER with Citrate Buffer (pH 6.0) | [15] |
| PAX6 | Rabbit Polyclonal | 1:100 (IHC-P) | HIER with Citrate Buffer (pH 6.0) | [16] |
| Phospho-ERK1/2 | Rabbit Polyclonal | Varies (follow datasheet) | HIER with Citrate Buffer (pH 6.0) | [6] |
Detailed Experimental Protocols
I. Tissue Preparation
-
Fixation: Immediately following dissection, fix tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24-48 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%) and clear in xylene before embedding in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker and maintain for 10-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-30 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with 5% normal goat serum (or serum from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (see Table 1) in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
Rinse slides three times with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse slides three times with PBS.
-
Develop the signal using a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
III. Analysis
-
Microscopy: Examine the stained slides under a light microscope.
-
Quantification: For markers like Ki-67, the proliferation index can be calculated as the percentage of positively stained nuclei among the total number of tumor cells in representative high-power fields. For CD31, microvessel density can be assessed by counting the number of stained vessels in a defined area. Staining intensity for other markers can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
These protocols provide a robust framework for the immunohistochemical analysis of tissues treated with this compound. Researchers are encouraged to optimize these procedures for their specific antibodies and tissue types to ensure reliable and reproducible results.
References
- 1. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound and Duloxetine on the Gene Expression of Primary Aniridia and Healthy Human Limbal Stromal Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serotonin 5-HT2A Receptor Antagonist this compound Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin - International Biological and Biomedical Journal [ibbj.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. jcdr.net [jcdr.net]
- 6. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic Discovery of a this compound-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5HT2A Receptor/SR-2A Polyclonal Antibody (BS-12049R) [thermofisher.com]
- 9. immunostar.com [immunostar.com]
- 10. 5HT2A Receptor antibody (26438-1-AP) | Proteintech [ptglab.com]
- 11. A Standardized Investigational Ki-67 Immunohistochemistry Assay Used to Assess High-Risk Early Breast Cancer Patients in the monarchE Phase 3 Clinical Study Identifies a Population With Greater Risk of Disease Recurrence When Treated With Endocrine Therapy Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
- 13. Evaluation of Lymphovascular Invasion by CD31 Expression in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAX6 Polyclonal Antibody (42-6600) [thermofisher.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Ritanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritanserin is a serotonin receptor antagonist that has demonstrated potential as an anti-cancer agent.[1][2] Initially investigated for neuropsychiatric disorders, its ability to induce apoptosis and inhibit key signaling pathways in cancer cells has led to its repurposing in oncology research.[1][2] this compound has been shown to be a potent inhibitor of diacylglycerol kinase alpha (DGKα), a critical enzyme in lipid signaling pathways implicated in cancer.[1][3][4] Its effects on cells, including the induction of apoptosis and cell cycle arrest, can be effectively quantified using flow cytometry.
These application notes provide detailed protocols for analyzing the effects of this compound on cells using flow cytometry, with a focus on apoptosis and cell cycle analysis.
Mechanism of Action
This compound's primary mechanism of action in cancer cells involves the inhibition of DGKα.[1][3] This inhibition leads to the downregulation of the phospholipase D (PLD) signaling pathway and subsequently affects downstream pathways such as the Jak-Stat and MAPK signaling pathways.[3] In some cellular contexts, this compound also functions as a serotonin 5-HT2A/2C receptor antagonist, repressing the MEK/ERK signaling pathway.[5][6] The culmination of these effects is the induction of apoptotic cell death in various cancer cell types, including acute myeloid leukemia (AML) and lung cancer cells.[2][3]
Signaling Pathway Modulated by this compound
Caption: this compound's dual mechanism of action.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on acute myeloid leukemia (AML) cell lines.
Table 1: IC50 Values of this compound in AML Cell Lines [3]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| Kasumi-1 | 15.85 | 10.63 | 7.98 |
| KG-1α | 12.56 | 8.74 | 6.21 |
Table 2: Apoptosis Induction by this compound in AML Cell Lines (48h treatment) [3]
| Cell Line | This compound (µM) | Apoptotic Cells (%) |
| Kasumi-1 | 0 | 5.2 |
| 5 | 15.8 | |
| 10 | 28.4 | |
| KG-1α | 0 | 4.7 |
| 5 | 20.1 | |
| 10 | 35.6 |
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection and quantification of apoptotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the influx of Propidium Iodide (PI), which stains the cellular DNA.[7][8][9]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells[8]
Experimental Workflow for Apoptosis Analysis
Caption: Flow cytometry workflow for apoptosis.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in a cell population treated with this compound. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[10][11]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells as previously described.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content[10]
Experimental Workflow for Cell Cycle Analysis
Caption: Flow cytometry workflow for cell cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemoproteomic Discovery of a this compound-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Ritanserin In Vitro Efficacy Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of Ritanserin for maximum efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is recognized for its dual antagonism of the serotonin 5-HT2A receptor and diacylglycerol kinase alpha (DGKα).[1][2] Its activity as a potent 5-HT2 receptor antagonist has been well-established, with a high binding affinity (Ki = 0.39 nM). More recently, its role as a DGKα inhibitor has been identified, contributing to its anti-cancer effects by modulating downstream signaling pathways.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a starting concentration range of 1 µM to 25 µM is recommended for initial in vitro experiments. For some sensitive cell lines, effects can be observed at nanomolar concentrations. For instance, in studies on AML cell lines, this compound demonstrated a dose-dependent reduction in cell proliferation.[1] In studies on human limbal stromal cells, concentrations between 1-5 µM did not significantly affect cell viability after 24 hours.[4]
Q3: How does the effective concentration of this compound vary between different cell lines?
The optimal concentration of this compound is highly dependent on the cell type and the duration of exposure. For example, the IC50 values for this compound in acute myeloid leukemia (AML) cell lines, Kasumi-1 and KG-1α, vary with incubation time.[1] It is crucial to perform a dose-response study for each new cell line to determine the optimal concentration for the desired effect.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to negatively regulate the Jak-Stat and MAPK signaling pathways.[1][5] It can also repress the MEK/ERK signaling pathway.[6] These effects are often linked to its DGKα inhibitory activity.[1]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines [1]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Kasumi-1 | 15.83 | 12.16 | 8.97 |
| KG-1α | 12.54 | 9.87 | 6.28 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining cell viability upon treatment with this compound using a Cell Counting Kit-8 (CCK-8).
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general procedure for analyzing the effect of this compound on protein expression and phosphorylation in signaling pathways such as MAPK/ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting Guide
Q5: My cell viability results are inconsistent. What could be the cause?
Inconsistent cell viability results can arise from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and proper pipetting technique.
-
This compound precipitation: this compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration is low (typically <0.5%) and that the drug is fully dissolved in the media before adding to the cells.
-
Edge effects in 96-well plates: Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Contamination: Regularly check for microbial contamination in your cell cultures.
Q6: I am observing high background in my Western blots. How can I resolve this?
High background in Western blotting can be due to:
-
Insufficient blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Antibody concentration too high: Titrate your primary and secondary antibodies to find the optimal concentration.
-
Inadequate washing: Increase the number and duration of washing steps.
-
Membrane drying out: Ensure the membrane remains wet throughout the procedure.
Q7: My Annexin V/PI staining shows a high percentage of necrotic cells even at low this compound concentrations. What does this mean?
A high proportion of Annexin V+/PI+ cells could indicate:
-
Late-stage apoptosis: The treatment duration may be too long, causing cells to progress from early to late apoptosis/secondary necrosis. Try analyzing at earlier time points.
-
Direct cytotoxicity: At high concentrations, this compound may induce necrosis. Perform a dose-response experiment to distinguish between apoptosis and necrosis.
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.
Visualizations
Caption: this compound's dual mechanism of action and its impact on downstream signaling pathways.
Caption: General experimental workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for common in vitro issues with this compound.
References
- 1. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound and Duloxetine on the Gene Expression of Primary Aniridia and Healthy Human Limbal Stromal Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Ritanserin solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Ritanserin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is poorly soluble in water. Its solubility in aqueous solutions is reported to be less than 0.1 mg/mL, and more specifically around 0.00981 mg/mL to 12.2 µg/mL (0.0122 mg/mL) at neutral pH.[1][2][3] This low solubility is a significant challenge for in vitro and in vivo experiments.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its poor aqueous solubility, this compound is typically dissolved in organic solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with reported solubilities ranging from 12.5 mg/mL to 47.76 mg/mL.[4][5] Ethanol is another option, with a reported solubility of up to 11.94 mg/mL.[4]
Summary of this compound Solubility in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | < 0.1 | < 0.21 | [1][3] |
| Water (pH 7.4) | ~ 0.0122 | ~ 0.026 | [2] |
| DMSO | 12.5 - 47.76 | 26.17 - 100 | [1][4][5] |
| Ethanol | 2.5 - 11.94 | 5.24 - 25 | [4][5] |
| DMF | 30 | ~ 62.8 | [5] |
Note: The molecular weight of this compound is 477.57 g/mol .[4] Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents. Using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Troubleshooting Guide
Q3: My this compound is not dissolving, even in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound, even in a recommended organic solvent, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath).
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in the solvent can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
Caption: Troubleshooting workflow for this compound dissolution.
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out," where a drug that is soluble in an organic solvent precipitates upon addition to an aqueous medium. Here are several strategies to overcome this:
-
pH Adjustment: this compound is a basic compound.[3] Adjusting the pH of the aqueous buffer to be more acidic can increase its solubility. However, the stability and experimental relevance of pH changes must be considered.[6][7]
-
Use of Co-solvents: For in vivo or certain in vitro applications, a co-solvent system is highly effective. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] This approach keeps the drug in solution by reducing the interfacial tension between the drug and the aqueous solution.[8][9]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming a more water-soluble inclusion complex.[6][10] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective at increasing the aqueous solubility of hydrophobic compounds.[11][12]
Caption: Methods for enhancing this compound's aqueous solubility.
Q5: What is the mechanism by which this compound exerts its biological effects?
A5: this compound is a potent and selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[5][13] Its binding to these receptors blocks the downstream signaling cascades typically initiated by serotonin. For instance, in some cellular models, this compound has been shown to restore the production of the PAX6 protein by inhibiting the MEK/ERK signaling pathway, which is downstream of the 5-HT2A receptor.[14]
Caption: this compound's mechanism as a 5-HT2A antagonist.
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder (MW: 477.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate the required mass of this compound. For 1 mL of a 25 mM stock solution:
-
Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 477.57 g/mol * (1000 mg / 1 g) = 11.94 mg
-
-
Accurately weigh 11.94 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.[4]
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of an In Vivo this compound Formulation using a Co-Solvent System
Objective: To prepare a clear, injectable solution of this compound suitable for in vivo (e.g., animal) studies, achieving a final concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Methodology:
-
First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL as per Protocol 1). This ensures the drug is fully dissolved before adding aqueous components.
-
To prepare the final formulation, add the solvents sequentially in the following volumetric ratio: 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline .[1]
-
For a final volume of 1 mL:
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of your 25 mg/mL this compound-DMSO stock solution. Vortex to mix. This results in a drug concentration of 2.5 mg in 500 µL.
-
Add 50 µL of Tween-80. Vortex until the solution is homogenous.
-
Slowly add 450 µL of sterile saline, vortexing gently during the addition to prevent precipitation.
-
-
The final solution should be clear with a this compound concentration of 2.5 mg/mL.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Protocol 3: General Method for Solubility Enhancement using HP-β-Cyclodextrin
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point for optimization).[12][15]
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a glass mortar. Add a small amount of water or a water-ethanol mixture to form a paste.
-
Add the this compound powder to the paste and knead thoroughly with a pestle for 30-45 minutes.
-
The resulting paste can be dried under a vacuum or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid powder is the this compound-cyclodextrin complex, which can then be dissolved in the desired aqueous buffer.
-
To determine the solubility enhancement, add an excess of the complex to a known volume of buffer, stir for 24 hours to reach equilibrium, filter the solution through a 0.22 µm filter to remove undissolved material, and measure the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. scienceasia.org [scienceasia.org]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
Minimizing off-target effects of Ritanserin in experimental models
This center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help researchers minimize and navigate the off-target effects of Ritanserin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound, also known by its developmental code name R-55667, is a pharmacological research chemical.[1] Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors , where it acts as a potent antagonist (a substance that binds to a receptor but does not activate it, blocking the action of agonists).[1] It was initially investigated for various conditions, including anxiety, depression, and insomnia, due to its ability to increase slow-wave sleep by blocking these receptors.[1][2] Although never marketed for medical use due to safety concerns, it remains a valuable tool in scientific research.[1]
Q2: What are the known off-target binding sites of this compound?
While potent at 5-HT2A/2C receptors, this compound is not entirely selective and can bind to several other receptors, especially at higher concentrations. These interactions are a primary source of unexpected experimental results. Known off-target sites include other serotonin receptor subtypes, adrenergic receptors, and, notably, the enzyme diacylglycerol kinase alpha (DGKα).[1][3]
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki, nM) of this compound for its primary and major off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Receptor Family | Potential Consequence of Interaction |
| 5-HT2A | 0.45 | Serotonergic (Primary) | Blocks serotonin-induced signaling |
| 5-HT2C | 0.71 | Serotonergic (Primary) | Blocks serotonin-induced signaling |
| 5-HT1D | Moderate Affinity | Serotonergic | Altered serotonergic tone |
| 5-HT2B | Moderate Affinity | Serotonergic | Potential cardiovascular effects |
| 5-HT6 | Moderate Affinity | Serotonergic | Modulation of cognitive processes |
| 5-HT7 | Moderate Affinity | Serotonergic | Regulation of circadian rhythms, mood |
| H1 (Histamine) | ~17.5 (39-fold lower than 5-HT2A) | Histaminergic | Potential sedative effects |
| D2 (Dopamine) | ~34.6 (77-fold lower than 5-HT2A) | Dopaminergic | May influence motor control and reward pathways[4] |
| α1-Adrenergic | ~48.1 (107-fold lower than 5-HT2A) | Adrenergic | Can affect blood pressure and arousal |
| α2-Adrenergic | ~74.7 (166-fold lower than 5-HT2A) | Adrenergic | Modulation of sympathetic nervous system |
| DGKα (Enzyme) | Potent Inhibitor | Kinase | Inhibition of diacylglycerol to phosphatidic acid conversion, affecting cell signaling[1][3] |
Data compiled from multiple sources.[1][5][6] Affinities for off-target sites are presented as fold-differences where exact Ki values are not consistently reported.
Q3: How can I determine if my observed experimental effects are off-target?
Distinguishing on-target from off-target effects is critical for data interpretation. Here are key strategies:
-
Use a Structurally Different Antagonist: Employ another 5-HT2A/2C antagonist with a different chemical structure (e.g., Ketanserin, Setoperone). If the effect persists, it is more likely to be an on-target effect. If the effect disappears or changes, it may be specific to this compound's off-target profile.
-
Rescue Experiments: After applying this compound, introduce a specific agonist for the 5-HT2A or 5-HT2C receptor. If the agonist can reverse the effects of this compound, it strongly suggests the effect is on-target.
-
Knockout/Knockdown Models: The most definitive method is to use an experimental model (e.g., cell line or animal) where the 5-HT2A or 5-HT2C receptor has been genetically removed or silenced. In such a model, a true on-target effect of this compound will be absent.
-
Dose-Response Analysis: On-target effects should occur at lower concentrations of this compound, consistent with its high affinity for 5-HT2A/2C receptors. Off-target effects typically emerge at higher doses.
Q4: What is the best practice for selecting a dose of this compound to maintain target specificity?
The goal is to use the lowest effective concentration that produces the desired on-target effect without engaging off-target sites.
-
Consult the Literature: Start by reviewing published studies that used this compound in a similar experimental model to establish a likely effective dose range.
-
Perform a Dose-Response Curve: This is the most crucial step. Test a wide range of this compound concentrations to identify the minimal dose required to block the 5-HT2A/2C-mediated effect you are studying.
-
Stay Below Off-Target Ki Values: Whenever possible, use concentrations that are well below the known Ki values for the off-target receptors listed in the table above. For example, to avoid H1 receptor engagement, concentrations should ideally be kept below ~15 nM.
Troubleshooting Guides
Problem: I'm observing an unexpected or paradoxical phenotype in my animal model (e.g., increased anxiety instead of anxiolytic effects).
-
Possible Cause 1: Off-Target Receptor Engagement. At higher doses, this compound's antagonism of other receptors (e.g., D2, adrenergic) can produce complex and unexpected behavioral outcomes.[4] Some studies have even reported that this compound can facilitate anxiety in certain human experimental paradigms, contrasting with its expected anxiolytic effects.[7]
-
Troubleshooting Steps:
-
Lower the Dose: Immediately perform a dose-response study to see if the paradoxical effect is dose-dependent. It may disappear at lower concentrations that are more selective for 5-HT2A/2C receptors.
-
Use Control Antagonists: Test a more selective 5-HT2A antagonist or a compound with a different off-target profile to see if the paradoxical effect is unique to this compound.
-
Consider the Model: The role of 5-HT2A/2C receptors can be highly dependent on the specific neural circuit or behavior being studied. The effect you are seeing might be a genuine, but unexpected, on-target effect in your specific experimental context.
-
Problem: My in vitro results with this compound are not translating to my in vivo experiments.
-
Possible Cause 1: Pharmacokinetics and Bioavailability. this compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in your in vivo model, preventing it from reaching the target tissue at a sufficient concentration.
-
Troubleshooting Steps:
-
Verify Route of Administration: Ensure the administration route (e.g., intraperitoneal, oral, intravenous) is appropriate and consistent with established protocols.
-
Conduct Pharmacokinetic (PK) Studies: If feasible, measure the concentration of this compound in plasma and the target tissue (e.g., brain) over time to confirm it is reaching its site of action.
-
Adjust Dosing Regimen: Based on PK data or literature, you may need to adjust the dose or the frequency of administration to achieve and maintain the desired target engagement in vivo.
-
-
Possible Cause 2: Complex Systemic Effects. An in vivo system involves complex interactions between multiple organ systems. Off-target effects on the cardiovascular (α1-adrenergic) or endocrine systems could indirectly influence your primary outcome, masking the expected on-target effect observed in a clean in vitro system.
-
Troubleshooting Steps:
-
Monitor Vitals: In animal studies, monitor basic physiological parameters like heart rate, blood pressure, and body temperature to check for systemic off-target effects.
-
Use Localized Administration: If the target is in a specific brain region, consider direct administration (e.g., via cannula) to bypass systemic circulation and minimize peripheral off-target effects.
-
Key Experimental Protocols & Visualizations
Protocol 1: Establishing an In Vivo Dose-Response Curve for On-Target vs. Off-Target Effects
This protocol aims to identify the optimal dose of this compound that blocks a 5-HT2A/2C-mediated response without causing off-target effects. This example uses a rodent model where a 5-HT2A/2C agonist induces a specific, measurable behavior (e.g., head-twitch response).
Methodology:
-
Animal Groups: Establish several groups of animals (n=8-10 per group).
-
Vehicle Control (e.g., saline or DMSO).
-
Agonist Control (e.g., DOI, a 5-HT2A/2C agonist).
-
This compound (Dose 1) + Agonist.
-
This compound (Dose 2) + Agonist.
-
This compound (Dose 3) + Agonist.
-
This compound (Dose 4) + Agonist.
-
This compound Only (at the highest dose) to test for intrinsic effects.
-
-
Dosing: Select a logarithmic range of this compound doses (e.g., 0.1, 0.5, 2.0, 5.0 mg/kg). Administer this compound (typically via IP injection) 30-60 minutes before the agonist.
-
Behavioral Measurement: Administer the 5-HT2A/2C agonist and quantify the target behavior (e.g., count head twitches over a 15-minute period).
-
Off-Target Measurement: Concurrently, measure a behavior known to be associated with an off-target effect, such as general locomotor activity (which could be affected by D2 or H1 antagonism).
-
Data Analysis: Plot the this compound dose against the inhibition of the agonist-induced behavior. The lowest dose that produces maximal inhibition is your optimal on-target dose. Compare this with the dose that starts to affect the off-target measure (e.g., sedation). The ideal dose will be in the window that blocks the on-target effect without altering the off-target behavior.
Visualization: Workflow for Dose-Response Testing
Caption: Workflow for determining the optimal in vivo dose of this compound.
Signaling Pathway: this compound's Primary Mechanism of Action
This compound blocks 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) that couple to Gq/11. Activation of these receptors normally leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). This compound prevents this entire cascade from occurring in response to serotonin.
Visualization: 5-HT2A/2C Signaling Blockade by this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a serotonin-2 receptor antagonist, improves ultradian sleep rhythmicity in young poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Receptor-binding properties in vitro and in vivo of this compound: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound facilitates anxiety in a simulated public-speaking paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Ritanserin Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Ritanserin. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How should I prepare and store this compound stock solutions for long-term experiments?
This compound can be dissolved in solvents such as DMSO and ethanol. For optimal stability of stock solutions, the following storage conditions are recommended[2][3]:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
It is recommended to store stock solutions under a nitrogen atmosphere to prevent oxidation.[2][3]
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, can be influenced by factors such as pH and the presence of other components. A study on limbal stromal cells in DMEM/F-12 medium did not report any stability issues during a 24-hour incubation with this compound concentrations up to 5 µM.[3] However, for long-term experiments, it is crucial to determine the stability of this compound under the specific experimental conditions.
This compound Stability and Storage Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years[1] | N/A |
| Stock Solution | -80°C | 6 months[3] | Stored under nitrogen[2][3] |
| Stock Solution | -20°C | 1 month[3] | Stored under nitrogen[2][3] |
Troubleshooting Guide for Long-Term Experiments
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility. The final concentration in the medium may exceed its solubility limit, especially after prolonged incubation or temperature changes. | - Prepare fresh dilutions from a concentrated stock solution in DMSO just before use.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all experimental conditions.- Visually inspect the medium for any signs of precipitation before and during the experiment.- Consider using a solubilizing agent if compatible with the experimental system. |
| Loss of this compound activity over time in culture. | Degradation of this compound in the culture medium due to factors like pH shifts, temperature, or interaction with media components. | - Replenish the medium with freshly prepared this compound at regular intervals, depending on the duration of the experiment and the compound's stability in the medium.- Perform a pilot study to assess the stability of this compound in your specific cell culture medium over the intended experimental duration using a stability-indicating assay like HPLC. |
| Observed cytotoxicity or changes in cell morphology. | High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. This compound has been shown to reduce cell viability in some cell lines at higher concentrations and after prolonged exposure.[2] | - Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration using a cell viability assay (e.g., MTT, XTT).- A study on limbal stromal cells showed no significant change in viability at concentrations up to 5 µM for 24 hours.[3]- Maintain a consistent, low concentration of the vehicle control (e.g., DMSO) across all treatment groups. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method for assessing the stability of this compound using High-Performance Liquid Chromatography with UV detection. This method should be validated for specificity, linearity, accuracy, and precision before use.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., in a 60:40 v/v ratio).[4] The exact ratio should be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration within the linear range of the assay.
-
Sample Solution (from forced degradation studies): Dilute the stressed samples with the mobile phase to a concentration within the linear range.
3. Forced Degradation Studies Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
4. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound, primarily known as a potent 5-HT2A receptor antagonist, also influences other signaling pathways, which is crucial for understanding its broader biological effects.
Caption: this compound's dual action on 5-HT2A receptor and DGKα.
This compound has been shown to repress the MEK/ERK signaling pathway, which can restore the production and function of proteins like PAX6 in certain cellular models.[5] Additionally, it acts as an inhibitor of diacylglycerol kinase alpha (DGKα), which in turn can downregulate phospholipase D and the Jak-Stat/MAPK pathways.[2]
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for this compound forced degradation studies.
This workflow ensures a systematic approach to evaluating the intrinsic stability of this compound and developing a reliable stability-indicating analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound and Duloxetine on the Gene Expression of Primary Aniridia and Healthy Human Limbal Stromal Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to prevent Ritanserin precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ritanserin in experimental media.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitate observed in cell culture media after adding this compound.
This guide provides a step-by-step approach to identify the cause and resolve the issue of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound has very low aqueous solubility.[1][2] Precipitation in cell culture media, which is an aqueous environment, is a common issue. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to the media will introduce undissolved particles that can act as seeds for further precipitation.
-
Solvent Shock: Rapidly adding a concentrated DMSO or ethanol stock of this compound to the aqueous media can cause a sudden change in solvent polarity, leading to precipitation. This is a phenomenon known as "solvent shock".
-
Media Composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[3][4]
-
pH of the Media: The pH of the cell culture media can influence the solubility of compounds. While specific data on this compound's pH-dependent solubility is limited, pH shifts can generally affect compound stability.[3][5]
-
Temperature: Temperature fluctuations, such as moving media from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.[3][4]
Q2: What is the solubility of this compound in different solvents?
A2: this compound is poorly soluble in water but shows good solubility in organic solvents. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 47.76 | 100 |
| Ethanol | 11.94 | 25 |
| Dimethylformamide (DMF) | 30[6] | ~62.8 |
| Water (pH 7.4) | ~0.0122[7] | ~0.0255 |
Q3: How should I prepare my this compound stock solution to avoid precipitation?
A3: Proper preparation of the stock solution is critical.
-
Recommended Solvent: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[8] Ensure the this compound is completely dissolved. Gentle warming or sonication can aid dissolution.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Q4: What is the best way to add the this compound stock solution to my cell culture media?
A4: To prevent precipitation when diluting the stock solution into your aqueous cell culture media, follow these steps:
-
Pre-warm the media: Ensure your cell culture media is at the experimental temperature (typically 37°C).
-
Serial Dilution (Recommended): If possible, perform a serial dilution of your DMSO stock solution in pre-warmed media. This gradual reduction in solvent concentration can prevent solvent shock.
-
Direct Addition (with caution):
-
Calculate the volume of stock solution needed. Aim for the final DMSO concentration in your media to be below 0.5%, and ideally below 0.1%, to minimize solvent toxicity to your cells.
-
While gently vortexing or swirling the media, add the stock solution drop-wise and slowly to the side of the tube or flask. This promotes rapid mixing and dispersion.
-
Do not add the stock solution directly into a static volume of media.
-
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Media
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mM to 50 mM.
-
Ensure complete dissolution by vortexing. If necessary, use a sonicator or warm the solution briefly to 37°C.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Diluting into Cell Culture Media:
-
Thaw an aliquot of the this compound stock solution and bring it to room temperature.
-
Warm the required volume of cell culture media to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the media.
-
While gently swirling the media, slowly pipette the calculated volume of the this compound stock solution into the media.
-
Immediately after addition, cap the tube/flask and gently invert it several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Signaling Pathway
This compound is a potent 5-HT2A receptor antagonist.[9] The 5-HT2A receptor is a G-protein coupled receptor that, upon activation by serotonin, can initiate several downstream signaling cascades, including the MEK/ERK pathway.[9] By blocking this receptor, this compound can inhibit these downstream effects.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Ritanserin's impact on cell proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ritanserin in cell proliferation and viability assays. This compound, a potent 5-HT2A/2C serotonin receptor antagonist and diacylglycerol kinase alpha (DGKα) inhibitor, is increasingly being investigated for its anti-proliferative effects in cancer research. However, its chemical properties and biological activities can present unique challenges in experimental settings. This guide aims to help you identify and mitigate these potential issues for accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-proliferative effect?
A1: this compound's anti-proliferative effects are primarily attributed to its inhibition of diacylglycerol kinase alpha (DGKα).[1][2][3] DGKα is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), both of which are important signaling molecules. By inhibiting DGKα, this compound disrupts downstream signaling pathways that are crucial for cell growth and survival, such as the JAK-STAT and MAPK pathways.[1] Additionally, this compound has been shown to block c-RAF activation, a key component of the MEK/ERK signaling pathway, leading to apoptotic cell death in lung cancer cells.[4]
Q2: In which cancer cell lines has this compound shown anti-proliferative activity?
A2: this compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines, with a notable focus on hematological malignancies and solid tumors. It has been shown to impair cell proliferation and induce apoptosis in Acute Myeloid Leukemia (AML) cell lines, such as Kasumi-1 and KG-1α.[1] Its potential is also being explored in glioblastoma and melanoma.[4] Furthermore, it has shown cytotoxic activity in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells.[5]
Q3: Can this compound directly interfere with the reagents used in cell proliferation assays?
A3: While direct chemical interference has not been extensively documented specifically for this compound, it is a critical consideration for any small molecule in tetrazolium-based assays (MTT, XTT, MTS). Some chemical compounds can non-enzymatically reduce the tetrazolium salts, leading to a false-positive signal (increased color formation) that doesn't correlate with cell viability. Therefore, it is crucial to include a "no-cell" control with this compound to assess any direct reduction of the assay reagent.
Q4: How might this compound's biological activity, other than direct cytotoxicity, affect my assay results?
A4: this compound's modulation of cellular signaling pathways, such as the MEK/ERK pathway, could potentially alter the metabolic activity of cells without immediately causing cell death.[6] Assays like MTT and XTT measure metabolic activity as an indicator of viability. If this compound alters the metabolic state of the cells, the readout from these assays may not directly correlate with cell number. It is therefore advisable to use an orthogonal assay that measures a different aspect of cell proliferation, such as DNA synthesis (BrdU assay), to confirm findings.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpectedly High Absorbance Readings in MTT/XTT Assays
Possible Cause 1: Direct Reduction of Tetrazolium Salt by this compound
Some chemical compounds can directly reduce MTT or XTT to formazan, leading to a color change independent of cellular metabolic activity. This would result in an overestimation of cell viability.
Troubleshooting Steps:
-
Perform a "No-Cell" Control: Prepare wells with culture medium and the same concentrations of this compound you are using in your experiment, but without cells.
-
Add the MTT or XTT reagent as you would for your experimental wells.
-
Incubate for the same duration and measure the absorbance.
-
Analysis: If you observe a significant increase in absorbance in the "no-cell" control wells containing this compound compared to the vehicle control, this indicates direct chemical interference.
-
Mitigation:
-
Subtract the background absorbance from your experimental wells.
-
Consider using an alternative assay that is less susceptible to chemical interference, such as the BrdU assay or a direct cell counting method (e.g., Trypan blue exclusion or automated cell counting).
-
Possible Cause 2: Altered Cellular Metabolism
This compound's effect on signaling pathways might increase the metabolic activity of the remaining viable cells, leading to a stronger colorimetric signal per cell and masking a moderate anti-proliferative effect.
Troubleshooting Steps:
-
Visual Inspection: Before adding the assay reagent, carefully inspect the wells under a microscope. Does the cell confluence in the this compound-treated wells appear lower than in the control wells, even if the absorbance readings are similar?
-
Orthogonal Assay: Perform a parallel experiment using an assay that measures a different cellular process, such as DNA synthesis (BrdU assay) or membrane integrity (e.g., a live/dead staining assay).
-
Time-Course Experiment: Measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's effect. An initial increase in metabolic activity might be followed by a decrease at later time points as cytotoxicity becomes more pronounced.
Issue 2: Discrepancy Between Results from Different Proliferation Assays
Possible Cause: Different Endpoints Measured by the Assays
MTT/XTT assays measure metabolic activity, while the BrdU assay measures DNA synthesis (S-phase entry). A compound could, for example, induce cell cycle arrest without immediately affecting metabolic rate.
Troubleshooting Steps:
-
Analyze the Mechanisms: Consider the known mechanisms of this compound. Its inhibition of DGKα and the MEK/ERK pathway can lead to both cell cycle arrest and apoptosis.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis (e.g., using propidium iodide staining) on this compound-treated cells. This will reveal if the compound is causing an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest), which would explain a decrease in BrdU incorporation without a corresponding immediate drop in metabolic activity.
-
Apoptosis Assay: Use an assay to specifically measure apoptosis (e.g., Annexin V/PI staining) to determine if the observed decrease in cell number is due to programmed cell death.
Data Presentation
Table 1: IC50 Values of this compound on Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| Kasumi-1 | 51.01 ± 0.62 | 35.34 ± 2.17 | 29.75 ± 0.47 |
| KG-1α | 37.7 ± 0.55 | 23.57 ± 2.00 | 25.88 ± 0.11 |
Data from a study using a CCK-8 assay, which is also a tetrazolium-based assay.[1]
Experimental Protocols
MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include "no-cell" control wells with media and this compound.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
XTT Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm. A reference wavelength of 660 nm can be used to subtract background.[7]
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's proliferation rate.
-
Fixation and Denaturation: Remove the labeling solution, fix the cells (e.g., with 3.7% formaldehyde), and then denature the DNA (e.g., with 2N HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and incubate until color develops.
-
Stop Solution and Absorbance Reading: Add a stop solution and measure the absorbance at 450 nm.
Visualizations
Caption: Signaling pathways affected by this compound leading to altered cell proliferation and apoptosis.
Caption: General experimental workflow for assessing this compound's impact on cell proliferation.
Caption: Troubleshooting decision tree for unexpected results in cell proliferation assays with this compound.
References
- 1. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual activities of this compound and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chemoproteomic Discovery of a this compound-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent serotonin 2A receptor antagonist, represses MEK/ERK signalling pathway to restore PAX6 production and function in aniridia-like cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Ritanserin Dosage and Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Ritanserin in animal models to achieve desired pharmacological effects while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] It also exhibits antagonist activity at other serotonin receptors, including 5-HT1D, 5-HT2B, 5-HT5A, 5-HT6, and 5-HT7.[1] Additionally, this compound has been identified as an inhibitor of diacylglycerol kinase alpha (DGKα).[1] This multifaceted activity contributes to its diverse pharmacological effects, which have been investigated for conditions such as anxiety, depression, and insomnia.[1]
Q2: Are there established toxic doses or LD50 values for this compound in common animal models?
Comprehensive public data on the LD50 or definitive toxic doses of this compound in common rodent models (mice, rats) is limited. One study in developing chickens suggested a lack of overt toxicity at effective doses, though it noted that a supraefficacious dose might alter the neuroendocrine stress response. While this compound was investigated in clinical trials, it was never marketed for medical use due to safety concerns, the specifics of which in preclinical animal studies are not extensively detailed in publicly available literature.[1] Therefore, researchers should proceed with caution and conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.
Q3: What are the potential signs of toxicity to monitor for when administering this compound to animals?
Based on the pharmacology of 5-HT2A/2C antagonists and general principles of animal toxicology, researchers should monitor for a range of clinical signs. These can be categorized as follows:
-
Neurological: Sedation, lethargy, ataxia (impaired coordination), tremors, and at very high doses, potential for seizures.[2] Paradoxical central nervous system (CNS) excitation, such as hyperactivity or agitation, can also occur with some serotonergic compounds.[2]
-
Autonomic: Changes in heart rate (tachycardia or bradycardia), blood pressure (hypotension or hypertension), and body temperature (hyperthermia or hypothermia).[2]
-
General: Reduced food and water intake, weight loss, changes in grooming behavior, and gastrointestinal issues such as vomiting or diarrhea.[2]
Q4: How should I approach determining a safe and effective dose for my experiment?
A stepwise approach is recommended:
-
Literature Review: Start by reviewing published studies that have used this compound in a similar animal model and for a comparable research question to identify a starting dose range.
-
Dose-Ranging/Pilot Study: Conduct a pilot study with a small number of animals to determine the dose-response relationship for both the desired pharmacological effect and any potential adverse effects. This will help in identifying the Maximum Tolerated Dose (MTD).
-
Careful Observation: Closely monitor the animals for any signs of toxicity, as detailed in Q3.
-
Staggered Dosing: When initiating a study with a new dose, it is prudent to dose a few animals first and observe them for a short period before proceeding with the entire cohort.
Troubleshooting Guide
Issue: I am observing significant sedation in my animals, which is interfering with behavioral testing.
-
Solution 1: Dose Reduction. This is the most common and effective solution. Reduce the dose of this compound in a stepwise manner until the sedative effects are minimized while still achieving the desired pharmacological outcome.
-
Solution 2: Acclimation Period. If the sedation is mild and transient, a longer acclimation period to the testing environment after drug administration may be beneficial.
-
Solution 3: Timing of Administration. Consider altering the time of drug administration relative to the behavioral testing to coincide with the peak desired effect and minimal sedation.
Issue: My animals are showing a paradoxical increase in activity or aggression.
-
Solution 1: Dose Adjustment. Paradoxical effects can sometimes be dose-dependent. It may be necessary to either decrease or, in some rare cases, increase the dose to find a therapeutic window that does not produce these effects. A pilot study exploring a wider dose range is recommended.
-
Solution 2: Environmental Factors. Ensure that the housing and testing environments are not contributing to stress, which could be exacerbated by the drug.
Issue: I am not observing the expected pharmacological effect at doses reported in the literature.
-
Solution 1: Verify Compound Integrity. Ensure the purity and stability of your this compound stock.
-
Solution 2: Route of Administration. The route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) can significantly impact bioavailability. Confirm that your method is appropriate and consistent with the literature.
-
Solution 3: Animal Strain and Sex. Different strains and sexes of animals can exhibit varied responses to pharmacological agents. The literature should be carefully checked for the specific animal model used. If it differs, a dose-response study is necessary.
-
Solution 4: Vehicle Control. Ensure that the vehicle used to dissolve this compound is not interfering with its action or causing its own effects.
Data Presentation: Reported this compound Dosages in Animal Models
The following tables summarize this compound dosages used in various animal models as reported in the scientific literature. These are intended as a starting point for experimental design and not as a definitive guide. Researchers must determine the optimal dose for their specific experimental conditions.
Table 1: this compound Dosages in Rat Models
| Research Area | Dose Range | Route of Administration | Observed Effects/Purpose | Reference |
| Neurological Studies | 0.5 - 2.0 mg/kg | Intravenous (IV) | Increased firing rate of midbrain dopamine neurons | [3] |
| Behavioral Studies | 0.1 - 10 mg/kg | Subcutaneous (SC) | Investigating effects on food intake and anorexia | [4] |
| Behavioral Studies | 0.08 - 0.64 mg/kg | Intraperitoneal (IP) | Prevention of ethanol withdrawal-induced anxiety | [5] |
Table 2: this compound Dosages in Mouse Models
| Research Area | Dose Range | Route of Administration | Observed Effects/Purpose | Reference |
| Behavioral Studies | 0.1, 0.3, 0.6 mg/kg | Intraperitoneal (IP) | Increased social investigation, reduced exploratory activity | [6] |
| Behavioral Studies | 0.32, 0.7 mg/kg/day | Oral (in drinking water) | Increased aggression and digging, reduced non-social exploration | [6] |
| Neurological Studies | 1 and 3 mg/kg | Not specified | Inhibition of methamphetamine-induced behavioral sensitization | [7] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of this compound.
-
Animals: Use healthy, young adult rats (8-12 weeks old) of a single sex (preferably females).
-
Housing: House animals individually or in small groups in a controlled environment (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).
-
Fasting: Fast animals overnight (for rats, withhold food for 16-18 hours; for mice, 3-4 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer the prepared dose by oral gavage. The volume should not exceed 1 mL/100g body weight for aqueous solutions or 0.4 mL/100g for oil-based vehicles.
-
Starting Dose: Based on literature, a starting dose in the range of 10-50 mg/kg could be considered for a sighting study.
-
Observation:
-
First 4 hours: Observe animals continuously for clinical signs of toxicity.
-
Daily for 14 days: Observe animals at least once daily for mortality and clinical signs.
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
-
Endpoint: The primary endpoint is mortality. The study aims to classify the substance into a toxicity category based on the observed mortality at different dose levels.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol 2: Subchronic Oral Toxicity Study (90-Day) (Adapted from OECD Guideline 408)
This protocol outlines a study to assess the subchronic toxicity of this compound.
-
Animals: Use healthy young rodents (rats or mice) of both sexes.
-
Groups: At least three dose groups and a control group (vehicle only). Each group should consist of a sufficient number of animals of each sex to allow for meaningful statistical analysis (typically 10-20 per sex per group).
-
Dosing: Administer this compound daily for 90 days via the intended experimental route (e.g., oral gavage, in feed, or in drinking water).
-
Observations:
-
Daily: Detailed clinical observations for signs of toxicity.
-
Weekly: Record body weight and food/water consumption.
-
At termination (and possibly at interim points):
-
Hematology: Analyze blood samples for a complete blood count and coagulation parameters.
-
Clinical Biochemistry: Analyze serum for markers of liver and kidney function, electrolytes, etc.
-
Urinalysis.
-
-
-
Pathology:
-
Gross Necropsy: Perform a thorough gross examination of all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen, heart).
-
Histopathology: Perform microscopic examination of a comprehensive set of organs and tissues from the control and high-dose groups. If treatment-related changes are observed, examine the same organs from the lower-dose groups.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dvm360.com [dvm360.com]
- 3. This compound, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the 5HT2 antagonist this compound on food intake and on 5HT-induced anorexia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on ethanol withdrawal-induced anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and subchronic administration of this compound on the social behaviour of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reverses repeated methamphetamine-induced behavioral and neurochemical sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ritanserin Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the technical support center for Ritanserin. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the batch-to-batch variability of this compound powder. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2A receptor, with a Ki value of approximately 0.39 nM. It is a thiazolopyrimidine derivative and is often used in research to study the serotonergic system and its role in various physiological and pathological processes.[1] Its primary mechanism of action is to block the signaling of serotonin at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3]
Q2: What are the common solvents for dissolving this compound powder?
This compound is practically insoluble in water. The recommended solvents for preparing stock solutions are DMSO and ethanol. The solubility is significantly higher in DMSO (up to 100 mM) compared to ethanol (up to 25 mM).
Q3: How should I store this compound powder and stock solutions?
This compound powder should be stored at +4°C. Stock solutions, once prepared, should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the potential sources of batch-to-batch variability in this compound powder?
Batch-to-batch variability in this compound powder can arise from several factors during manufacturing and purification. These can lead to differences in:
-
Purity: The percentage of the active compound versus impurities.
-
Hydration State: The amount of water complexed with the this compound molecule, which affects its molecular weight.
-
Crystalline Form (Polymorphism): Different crystal structures can affect solubility and dissolution rates.
-
Physical Appearance: Variations in color and powder fineness.
-
Residual Solvents: Trace amounts of solvents from the manufacturing process.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., IC50 values for 5-HT2A receptor inhibition).
Possible Cause A: Variation in Purity Between Batches
-
Explanation: A lower purity in a new batch means you are adding less active compound than intended, leading to a weaker effect and a higher apparent IC50 value.
-
Troubleshooting Steps:
-
Always check the Certificate of Analysis (CoA): Compare the purity value (usually determined by HPLC) of the new batch with the previous one.
-
Adjust concentration calculations: If the purity is different, adjust the amount of powder you weigh out to achieve the same concentration of the active compound.
-
Possible Cause B: Differences in Molecular Weight due to Hydration
-
Explanation: this compound powder can have varying degrees of hydration, which alters the molecular weight of the compound from batch to batch. Using a standard molecular weight for all calculations can lead to inaccurate molar concentrations.
-
Troubleshooting Steps:
-
Refer to the batch-specific molecular weight on the CoA.
-
Recalculate the mass of powder needed for your stock solution based on the specific molecular weight of the current batch.
-
Issue 2: this compound powder from a new batch has a different appearance (e.g., off-white instead of white).
-
Explanation: While slight color variations can occur without impacting biological activity, a significant change could indicate the presence of impurities or degradation.
-
Troubleshooting Steps:
-
Consult the CoA: Check for any comments on the appearance.
-
Assess Purity: If possible, run an in-house purity check (e.g., via HPLC).
-
Perform a small-scale pilot experiment: Compare the biological activity of the new batch to a previous batch that gave expected results.
-
Issue 3: Difficulty in dissolving this compound powder or precipitation of the compound in stock solutions.
Possible Cause A: Solubility Issues Related to Polymorphism
-
Explanation: Different crystalline forms (polymorphs) of a compound can have different solubilities. A new batch may have a less soluble polymorphic form.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator to help break up powder aggregates and enhance dissolution.
-
Try a different solvent: If you are using ethanol, consider switching to DMSO which has a higher solubilizing capacity for this compound.
-
Possible Cause B: Compound Aggregation
-
Explanation: At higher concentrations, small molecules can form aggregates, which can lead to precipitation and inconsistent biological activity.
-
Troubleshooting Steps:
-
Prepare a more dilute stock solution.
-
Filter the stock solution: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If present, warm and vortex the solution before making further dilutions.
-
Data Presentation: Example Certificate of Analysis Comparison
The following table provides an example of how key parameters can vary between different batches of this compound, as might be reported on a Certificate of Analysis.
| Parameter | Batch A | Batch B | Batch C |
| Appearance | White to off-white powder | White crystalline powder | Light yellow powder |
| Purity (HPLC) | ≥99.5% | ≥98.9% | ≥99.2% |
| Molecular Weight | 477.57 g/mol | 486.58 g/mol (hydrated) | 477.57 g/mol |
| Solubility (DMSO) | ≥100 mg/mL | ≥95 mg/mL | ≥100 mg/mL |
| Solubility (Ethanol) | ≥25 mg/mL | ≥20 mg/mL | ≥25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine the Batch-Specific Molecular Weight: Locate the molecular weight on the Certificate of Analysis for the specific batch of this compound you are using.
-
Calculate the Required Mass:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to make 1 mL (0.001 L) of a 10 mM solution using a batch with a molecular weight of 477.57 g/mol : Mass = 10 * 477.57 * 0.001 = 4.7757 mg
-
-
Weighing the Powder: Carefully weigh out the calculated mass of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the desired volume of high-purity DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: 5-HT2A Receptor Binding Assay (Competitive)
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Different concentrations of unlabeled this compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist like Mianserin).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure: a. In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd. b. Add varying concentrations of this compound (from different batches if comparing) to the appropriate wells. c. For non-specific binding wells, add a high concentration of the non-specific antagonist. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. e. Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. f. Wash the filters multiple times with ice-cold wash buffer. g. Allow the filters to dry, then add scintillation cocktail to each well. h. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
Technical Support Center: Handling Hygroscopic Ritanserin Powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling hygroscopic Ritanserin powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] It is used in scientific research to investigate a variety of biological processes, including its potential as an anxiolytic, antidepressant, and for its role in improving sleep quality.[1] More recently, this compound has been repurposed for oncology research due to its activity as a potent inhibitor of diacylglycerol kinase alpha (DGKα), which is implicated in some cancers like glioblastoma and melanoma.[1]
Q2: Is this compound powder hygroscopic?
Yes, this compound is a hygroscopic compound. This means it readily absorbs moisture from the atmosphere. This property is critical to consider during handling and storage to ensure the compound's integrity and the reproducibility of experimental results.
Q3: How should I store this compound powder?
To minimize moisture absorption, this compound powder should be stored in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica gel). For long-term storage, it is recommended to keep it at low temperatures, such as +4°C or -20°C, as indicated by the supplier. Always refer to the product-specific storage instructions on the vial or certificate of analysis.
Q4: What are the visible signs of moisture absorption in this compound powder?
Hygroscopic powders that have absorbed moisture may exhibit changes in their physical appearance. While specific visual cues for this compound are not extensively documented, common signs for hygroscopic powders include:
-
Clumping or caking of the powder.
-
A change from a crystalline or powder form to a more granular or even a sticky, semi-liquid state.
-
A change in color, although this is not always the case.
Q5: How does moisture absorption affect this compound's stability and experimental outcomes?
Moisture absorption can have several detrimental effects:
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the compound and the formation of degradation products. This can reduce the purity and potency of your this compound stock.
-
Inaccurate Weighing: A significant portion of the measured weight may be due to absorbed water, leading to the preparation of stock solutions with a lower-than-intended concentration of the active compound.
-
Altered Solubility: The presence of water can affect the solubility of the compound in organic solvents like DMSO.
-
Inconsistent Results: The variability in moisture content between different aliquots of the powder can lead to poor reproducibility of experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | 1. Inaccurate concentration of this compound stock solution due to weighing of moisture-laden powder. 2. Degradation of this compound due to hydrolysis. | 1. Always equilibrate the this compound container to room temperature in a desiccator before opening to prevent condensation. 2. Weigh the powder quickly in a low-humidity environment (e.g., a glove box with controlled humidity). 3. Prepare a concentrated stock solution from a freshly opened vial and aliquot it for single use to avoid repeated exposure of the powder to air. 4. Store aliquots of the stock solution at -20°C or -80°C. |
| Difficulty dissolving this compound powder in DMSO. | 1. The powder has absorbed a significant amount of water, which can affect its solubility characteristics. 2. The DMSO used for reconstitution is not anhydrous (DMSO itself is very hygroscopic). | 1. Use fresh, anhydrous, high-purity DMSO from a newly opened bottle. 2. If the powder appears clumpy, it may be necessary to dry it under a vacuum, though this should be done with caution as it may not remove all bound water. It is often preferable to use a fresh vial of the compound. 3. Gentle warming and vortexing can aid dissolution. |
| Variability in results between different experimental days. | 1. Inconsistent handling of the hygroscopic powder, leading to different levels of moisture absorption each time a solution is prepared. 2. Degradation of the stock solution over time if not stored properly. | 1. Standardize the procedure for handling and weighing the powder, minimizing its exposure to ambient air. 2. Prepare a large batch of concentrated stock solution, aliquot it into single-use vials, and store them under appropriate conditions. This ensures the same stock is used for a series of experiments. |
| Precipitation observed in the stock solution upon storage. | 1. The stock solution may be supersaturated. 2. The stability of the solution may be poor at the storage temperature. | 1. Ensure the concentration of the stock solution does not exceed the solubility limit of this compound in the chosen solvent. 2. If storing at low temperatures, allow the solution to fully come to room temperature and vortex well before use. |
Quantitative Data Summary
| Parameter | Value | Source/Notes |
| Molecular Weight | 477.57 g/mol | [1] |
| Recommended Storage (Powder) | +4°C or -20°C, sealed in a dry environment. | General supplier recommendations. |
| Solubility in DMSO | ≥ 25 mg/mL (52.35 mM) | Requires sonication. Use of hygroscopic DMSO can significantly impact solubility. |
| Solubility in Ethanol | ~11.94 mg/mL (25 mM) | |
| In vitro IC₅₀ (5-HT2 Receptor) | 0.9 nM | |
| In vitro IC₅₀ (DGKα) | ~15-25 µM | Varies depending on the assay conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Hygroscopic this compound
This protocol is designed to minimize moisture absorption during the preparation of a stock solution.
Materials:
-
This compound powder in its original sealed vial
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened bottle
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Desiccator
-
Low-humidity glove box (recommended)
-
Sterile, filter-pipette tips
Procedure:
-
Equilibration: Place the sealed vial of this compound powder in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate from cold storage. This prevents condensation on the powder upon opening.
-
Weighing (in a controlled environment is preferred):
-
Perform the weighing process in a low-humidity environment, such as a glove box with a controlled nitrogen or argon atmosphere, if available.
-
If a glove box is not available, work quickly to minimize exposure to ambient air.
-
Tare a sterile, pre-weighed microcentrifuge tube on the analytical balance.
-
Quickly transfer the desired amount of this compound powder to the tube and record the weight.
-
-
Dissolution:
-
Using a sterile pipette with a filter tip, add the required volume of anhydrous DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Immediately cap the tube tightly.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For daily use, a working aliquot can be stored at 4°C for a limited time, but stability should be verified.
-
Protocol 2: Western Blot Analysis of this compound's Effect on the Jak-Stat/MAPK Pathway
This protocol outlines the steps to assess the impact of this compound on the phosphorylation status of key proteins in the Jak-Stat/MAPK signaling pathways.[2][3]
Materials:
-
Cell line of interest (e.g., Kasumi-1 or KG-1α cells)[3]
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-phospho-MEK1/2, anti-MEK1/2, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 48 hours).[3]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound powder.
Caption: A decision tree for troubleshooting inconsistent results.
Caption: this compound's modulation of key signaling pathways.
References
Technical Support Center: Ensuring Consistent Ritanserin Delivery in Long-Term In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent delivery of Ritanserin in long-term in vivo studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the long-term in vivo administration of this compound.
Question: We are observing high variability in the behavioral or physiological responses to this compound in our long-term study. What could be the cause?
Answer: High variability in experimental outcomes often points to inconsistent drug exposure. Several factors could contribute to this:
-
Inconsistent Drug Administration:
-
Manual Injections (Subcutaneous/Intraperitoneal): Minor variations in injection volume, site, and technique can lead to significant differences in absorption and bioavailability. For long-term studies, consider more automated delivery methods.
-
Oral Administration (Drinking Water): Animals may have individual differences in water consumption, leading to variable daily doses. Social hierarchy in group-housed animals can also affect individual access to the medicated water. Daily monitoring of water intake per cage is crucial, and for more precise dosing, individual housing might be necessary.
-
-
Drug Formulation and Stability:
-
Precipitation: this compound is poorly soluble in aqueous solutions. If not properly formulated, it can precipitate out of the vehicle, leading to an inaccurate and inconsistent dose being administered. This is particularly critical for continuous infusion methods like osmotic pumps.
-
Degradation: The stability of the this compound formulation at physiological temperatures (e.g., inside an osmotic pump) over the entire study duration is critical. Degradation of the compound will lead to a decrease in the effective dose delivered over time.
-
-
Pharmacokinetic Variability:
-
Individual differences in metabolism and clearance of this compound can contribute to variability. Factors such as age, sex, and health status of the animals can influence these parameters.
-
Question: How can we ensure a stable and consistent release of this compound using osmotic pumps?
Answer: Osmotic pumps are an excellent choice for consistent, long-term drug delivery. Here are key considerations for their use with this compound:
-
Vehicle Selection: Due to this compound's poor water solubility, a suitable vehicle is essential to prevent precipitation. A common strategy for poorly soluble drugs is to use a co-solvent system. Based on its solubility profile, a vehicle containing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG) 300 or 400, diluted with saline or phosphate-buffered saline (PBS), is a good starting point. The final concentration of organic solvents should be kept to a minimum to avoid toxicity and inflammation at the implantation site.
-
Formulation Stability Testing: Before starting a long-term in vivo study, it is crucial to test the stability of your this compound formulation. This can be done by incubating the prepared formulation at 37°C for the planned duration of the study and periodically analyzing the concentration and purity of this compound using HPLC.
-
Pump Priming: Always prime the osmotic pumps according to the manufacturer's instructions before implantation. This ensures that the drug is delivered at a steady rate from the beginning of the study.
-
Surgical Technique: Proper surgical technique is vital to prevent complications such as infection or pump encapsulation, which can affect drug absorption.
Question: What are the recommended starting doses for this compound in long-term studies in rodents?
Answer: The optimal dose of this compound will depend on the specific research question, the animal model, and the route of administration. However, based on published studies, the following ranges can be used as a starting point:
-
Subcutaneous (s.c.) Injection: 0.1 to 10 mg/kg, administered once daily.[1]
-
Intraperitoneal (i.p.) Injection: 0.1 to 5.0 mg/kg, administered once daily.[2]
-
Oral Administration (in drinking water): Concentrations of 1.6 to 3.1 mg/L have been used in mice, resulting in an estimated daily intake of 0.32 to 0.7 mg/kg.[2]
-
Continuous Infusion (e.g., osmotic pump): The daily dose can be calculated based on the desired steady-state concentration and the clearance of the drug. A starting point could be to deliver a total daily dose similar to that used for daily injections.
Question: How can we monitor the consistency of this compound delivery during our experiment?
Answer: The most direct way to monitor drug delivery is by measuring the plasma concentration of this compound at different time points during the study. This can be achieved using techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Collecting satellite blood samples from a subset of animals can provide valuable information on the pharmacokinetic profile and confirm that a steady-state concentration is being maintained.
Data Presentation
The following tables summarize key properties and pharmacokinetic parameters of this compound and a related compound, Ketanserin, to aid in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 477.57 g/mol | [3] |
| Solubility in DMSO | ~100 mM (47.76 mg/mL) | [3] |
| Solubility in Ethanol | ~25 mM (11.94 mg/mL) | [3] |
| Purity (typical) | ≥98% (HPLC) | [3] |
Table 2: Reported Dosing for In Vivo Studies with this compound
| Animal Model | Route of Administration | Dose/Concentration | Study Duration | Reference |
| Mice | Intraperitoneal (i.p.) | 0.1, 0.3, 0.6 mg/kg (acute) | Single dose | [2] |
| Mice | Oral (in drinking water) | 1.6 mg/L (~0.32 mg/kg/day) | 12-15 days | [2] |
| Mice | Oral (in drinking water) | 3.1 mg/L (~0.7 mg/kg/day) | 12-15 days | [2] |
| Rats | Subcutaneous (s.c.) | 0.1 - 1 mg/kg | Single dose | [1] |
| Rats | Subcutaneous (s.c.) | 1 or 10 mg/kg | 15 days | [1] |
| Rats | Intraperitoneal (i.p.) | 1.0 - 5.0 mg/kg | Single dose | [4] |
| Rats | Intravenous (i.v.) | 0.7 mg/kg | Single dose | [5] |
Table 3: Pharmacokinetic Parameters of Ketanserin in Rats (as a reference)
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life (t½) | 2-5 hours | Intravenous (i.v.) & Oral | [6] |
| Bioavailability | >80% | Oral | [6] |
| Plasma Clearance (Cl) | 3.8 mL/min/kg | Intravenous (i.v.) | [6] |
| Volume of Distribution (Vdss) | 0.67 L/kg | Intravenous (i.v.) | [6] |
Experimental Protocols
This section provides detailed methodologies for common procedures related to the long-term in vivo administration of this compound.
Protocol 1: Preparation of this compound Formulation for Continuous Subcutaneous Infusion via Osmotic Pump
Objective: To prepare a stable solution of this compound suitable for continuous delivery using an osmotic pump.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG 300), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required concentration of this compound: Based on the desired daily dose (mg/kg/day), the animal's body weight (kg), and the osmotic pump's flow rate (µL/hour), calculate the required concentration of the this compound solution (mg/mL).
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/day) * Body Weight (kg)] / [Flow Rate (µL/hour) * 24 (hours/day) / 1000 (µL/mL)]
-
-
Prepare the vehicle: In a sterile vial, prepare the vehicle by mixing DMSO and PEG 300. A starting ratio of 1:1 (v/v) is recommended.
-
Dissolve this compound: Weigh the required amount of this compound powder and add it to the DMSO/PEG 300 vehicle. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.
-
Dilute with saline (if necessary): If a lower concentration of the organic solvents is desired, slowly add sterile 0.9% saline to the solution while vortexing. Be cautious, as adding too much aqueous solution can cause precipitation. A final concentration of up to 10% DMSO and 10% PEG 300 in saline is often well-tolerated.
-
Sterile filter: Filter the final solution through a sterile 0.22 µm filter into a new sterile vial.
-
Stability Check (Recommended): Before use in animals, incubate an aliquot of the final formulation at 37°C for a period equivalent to the intended study duration. Periodically inspect for any signs of precipitation and, if possible, analyze the concentration by HPLC to confirm stability.
Protocol 2: Surgical Implantation of a Subcutaneous Osmotic Pump in a Mouse
Objective: To surgically implant an osmotic pump for the continuous subcutaneous delivery of this compound.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine) and alcohol swabs
-
Sterile gauze
-
Prepared and primed osmotic pump
-
Heating pad
Procedure:
-
Anesthetize the mouse: Anesthetize the animal using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Prepare the surgical site: Shave the fur from the dorsal mid-scapular region. Clean the area with an antiseptic solution followed by an alcohol swab.
-
Make the incision: Make a small (~1 cm) incision in the skin along the midline.
-
Create a subcutaneous pocket: Insert a pair of blunt-ended forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the pump: Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision: Close the skin incision with wound clips or sutures.
-
Post-operative care: Place the animal on a heating pad to maintain body temperature until it recovers from anesthesia. Monitor the animal for any signs of pain or distress and provide analgesics as per your approved animal care protocol. Check the incision site daily for the first week for signs of infection or inflammation.
Protocol 3: Quantification of this compound in Rodent Plasma using LC-MS/MS
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis and to verify consistent drug delivery.
Materials:
-
Plasma samples collected from animals
-
Acetonitrile with 0.1% formic acid
-
Internal standard (IS) solution (e.g., a structurally similar compound not administered to the animals)
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution.
-
Add 150 µL of cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the IS.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing these standards alongside the unknown samples.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the IS against the standard curve.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: this compound's antagonism of 5-HT2A/2C receptors and its effect on dopamine release.
Caption: A logical workflow for long-term in vivo studies with this compound.
Caption: A troubleshooting flowchart for inconsistent results in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor-binding properties in vitro and in vivo of this compound: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of drug combinations administered by continuous subcutaneous infusion that require analysis for compatibility and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in relapse prevention in abstinent alcoholics: results from a placebo-controlled double-blind international multicenter trial. This compound in Alcoholism Work Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Controlling for Ritanserin's effects on dopamine re-uptake in neuroscience studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling for the off-target effects of Ritanserin on dopamine re-uptake in neuroscience studies. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of this compound on the dopamine system?
A1: While this compound is primarily known as a potent 5-HT2A/2C serotonin receptor antagonist, it also exerts significant effects on the dopamine (DA) system.[1][2] Studies have shown that this compound can block the dopamine transporter (DAT), leading to an inhibition of dopamine re-uptake.[3][4] Additionally, it can increase the basal release of dopamine in the mesocorticolimbic pathway and potentiate amphetamine-induced dopamine release in the prefrontal cortex.[5][6] Some evidence also suggests that this compound may act as a dopamine autoreceptor antagonist.[1]
Q2: I'm observing an unexpected increase in extracellular dopamine after administering this compound. Is this a typical finding?
A2: Yes, this is a documented effect. This compound can increase extracellular dopamine levels through multiple mechanisms. Local infusion of this compound into the medial prefrontal cortex has been shown to increase DA efflux in a dose-dependent manner.[6] This is thought to occur, in part, by antagonizing 5-HT receptors located in the prefrontal cortex that normally inhibit dopamine release.[6] Furthermore, by blocking the dopamine transporter, this compound prevents the re-uptake of dopamine from the synaptic cleft, contributing to elevated extracellular concentrations.[3][4]
Q3: How can I experimentally distinguish between this compound's serotonergic and its direct dopaminergic effects?
A3: To isolate the serotonergic effects, you can deplete endogenous serotonin using a 5-HT synthesis inhibitor like para-chlorophenylalanine (PCPA).[2][7] If the observed effect of this compound persists after 5-HT depletion, it is likely mediated by a direct interaction with the dopamine system.[1][2] Conversely, if the effect is abolished or significantly reduced, it indicates a primary role of 5-HT2 receptor antagonism.[2][7]
Q4: My goal is to study 5-HT2 receptor antagonism. How do I control for this compound's confounding effects on dopamine re-uptake?
A4: A crucial control is to compare this compound's effects with those of a more selective 5-HT2A antagonist that has a lower affinity for the dopamine transporter, such as MDL 100,907.[1] Additionally, including a classic dopamine re-uptake inhibitor like cocaine in a parallel experiment can help to characterize the dopaminergic component of this compound's action.[3][4] It is also advisable to use a range of this compound concentrations, as its effects on dopamine receptors may be more pronounced at higher doses.[8]
Q5: Are there alternative 5-HT2 antagonists with a cleaner profile regarding the dopamine system?
A5: Yes, other 5-HT2 receptor antagonists exhibit different affinities for the dopamine transporter. For instance, Ketanserin has a lower potency for blocking the dopamine transporter compared to this compound.[3][4] For highly selective 5-HT2A antagonism with minimal dopamine interaction, compounds like MDL 100,907 are often used.[1] However, the choice of an alternative will depend on the specific requirements of your study.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Ambiguous results: Unclear if the observed effect is due to 5-HT2 antagonism or dopamine re-uptake inhibition. | This compound has dual activity on both serotonergic and dopaminergic systems.[1][3] | Perform control experiments using a selective 5-HT2A antagonist (e.g., MDL 100,907) and a selective dopamine re-uptake inhibitor (e.g., GBR 12909).[1][4] This will help to dissect the contribution of each mechanism. |
| Potentiation of other dopaminergic drugs: Co-administration of this compound with a dopamine agonist (e.g., amphetamine) leads to a synergistic effect. | This compound can potentiate carrier-mediated dopamine release.[5] | Acknowledge and quantify this interaction. Consider if this potentiation is a variable of interest or a confound. If it is a confound, a lower dose of this compound might be necessary.[5] |
| Discrepancy between in vitro and in vivo results. | The systemic administration of this compound involves complex neuronal circuits that are not present in in vitro preparations.[7] | Use in vivo techniques like microdialysis or voltammetry in specific brain regions to confirm in vitro findings in a more physiologically relevant context.[5][6][9] |
Quantitative Data
The following table summarizes the inhibitory constants (Ki) of this compound and other relevant compounds for the dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.
| Compound | Ki for Dopamine Transporter (μM) | Primary Target(s) |
| This compound | 0.18 ± 0.06 | 5-HT2A/2C Antagonist, DAT Inhibitor |
| Cocaine | 0.11 ± 0.005 | DAT, SERT, NET Inhibitor |
| Ketanserin | 0.93 ± 0.045 | 5-HT2A Antagonist |
| Haloperidol | 2.07 ± 0.12 | D2 Antagonist |
| Risperidone | 18.01 ± 0.62 | D2/5-HT2A Antagonist |
| Raclopride | 24.01 ± 1.55 | D2 Antagonist |
| Data sourced from studies on rat frontal cortex synaptosomes.[3][4] |
Experimental Protocols
Protocol 1: In Vitro Dopamine Re-uptake Assay Using Synaptosomes
This protocol is adapted from studies measuring the effect of this compound on dopamine re-uptake in rat frontal cortex synaptosomes.[4]
Objective: To quantify the inhibitory effect of this compound on dopamine transporter (DAT) activity.
Materials:
-
Rat frontal cortex tissue
-
Sucrose buffer
-
Krebs-Ringer bicarbonate buffer
-
[3H]-Dopamine (radioligand)
-
This compound and other test compounds
-
Scintillation counter and vials
Methodology:
-
Synaptosome Preparation: Homogenize fresh rat frontal cortex tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or a vehicle control for a specified time.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-Dopamine (e.g., 0.05 µM).[4]
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like cocaine). Determine the IC50 and Ki values for this compound's inhibition of [3H]-Dopamine uptake.
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol is based on studies measuring dopamine release in the medial prefrontal cortex of conscious rats.[5][6]
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region following systemic or local administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Anesthesia (for surgery)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection
-
Freely moving rat setup
Methodology:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the conscious, freely moving rat.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[5][6]
-
Sample Collection: Continue collecting dialysate samples for a defined period post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-administration dopamine levels as a percentage change from the baseline average.
Visualizations
Caption: Dual action of this compound on serotonergic and dopaminergic systems.
Caption: Workflow for dissecting this compound's serotonergic vs. dopaminergic effects.
Caption: Comparison of this compound's target profile with other antagonists.
References
- 1. This compound, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT2 antagonist this compound blocks dopamine re-uptake in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound administration potentiates amphetamine-stimulated dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local infusion of the serotonin antagonists this compound or ICS 205,930 increases in vivo dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facilitatory effect of this compound is mediated by dopamine D(1) receptors on olfactory learning in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound potentiates the stimulatory effects of raclopride on neuronal activity and dopamine release selectivity in the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Ritanserin Protocols for Improved Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving Ritanserin for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and selective antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] It exhibits high affinity for these receptors, thereby blocking the downstream signaling pathways typically initiated by serotonin. More recently, this compound has also been identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα), which is involved in lipid signaling pathways.[1][2] This dual activity should be considered when designing experiments and interpreting results.
Q2: What are the common challenges encountered when working with this compound?
A2: Common challenges include issues with solubility, potential for off-target effects at higher concentrations, and variability in experimental outcomes. Ensuring complete solubilization and using the appropriate vehicle is critical for consistent results. Due to its high affinity for 5-HT2A/2C receptors, off-target effects at other receptors are possible, especially at concentrations significantly exceeding its Ki for the primary targets. Reproducibility can be affected by factors such as animal strain, experimental conditions, and the specific protocol used.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. For a 10 mM stock solution in DMSO, dissolve 4.78 mg of this compound (MW: 477.57 g/mol ) in 1 mL of DMSO. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to store solutions under nitrogen to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| High background in radioligand binding assay | 1. Incomplete washing of filters. 2. Non-specific binding of the radioligand to the filter or other components. 3. Suboptimal blocking of non-specific binding sites. | 1. Ensure thorough and rapid washing of filters with ice-cold wash buffer. 2. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. 3. Optimize the concentration of the blocking agent (e.g., using a non-specific ligand like unlabeled ketanserin or spiperone at a high concentration). |
| Low specific binding signal | 1. Degraded this compound or radioligand. 2. Insufficient receptor expression in the cell or tissue preparation. 3. Incorrect buffer composition or pH. | 1. Use fresh or properly stored aliquots of this compound and radioligand. 2. Verify receptor expression levels using a positive control or by increasing the amount of membrane protein in the assay. 3. Ensure the assay buffer is at the optimal pH (typically 7.4) and contains necessary ions. |
| Inconsistent IC50 values | 1. Pipetting errors. 2. Incomplete solubilization of this compound. 3. Variation in incubation time or temperature. | 1. Use calibrated pipettes and ensure accurate serial dilutions. 2. Vortex the this compound stock solution before preparing dilutions and ensure it is fully dissolved in the assay buffer. 3. Maintain consistent incubation times and temperatures across all experiments. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Low bioavailability or inconsistent behavioral effects | 1. Poor solubility of this compound in the vehicle. 2. Improper administration technique. 3. Rapid metabolism of this compound. | 1. Prepare this compound in a suitable vehicle such as 10% DMSO in corn oil, ensuring it is fully dissolved. Sonication may aid dissolution. 2. Ensure proper intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique to avoid administration into the gut or muscle. 3. Consider the pharmacokinetic profile of this compound in the chosen animal model and adjust the dosing schedule accordingly. |
| Observed off-target effects (e.g., sedation) | 1. Dose is too high, leading to binding at other receptors (e.g., H1, D2, α1-adrenergic). 2. Interaction with other administered compounds. | 1. Perform a dose-response study to determine the minimal effective dose that elicits the desired effect without significant side effects. 2. Review the pharmacology of any co-administered drugs for potential interactions with this compound or its off-targets. |
| Lack of expected effect | 1. Insufficient dose to achieve adequate receptor occupancy. 2. The chosen animal model or behavioral paradigm is not sensitive to 5-HT2A/2C antagonism. 3. Compensatory mechanisms in the animal model. | 1. Increase the dose of this compound in a stepwise manner. 2. Validate the experimental model with a known positive control for 5-HT2A/2C antagonism. 3. Consider the potential for receptor upregulation or other homeostatic changes with chronic administration. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities
| Receptor | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A | 0.45 | 0.9 | [1] |
| 5-HT2C | 0.71 | - | [1] |
| 5-HT1D | - | - | [1] |
| H1 | - | 35 | [3] |
| D2 | - | 70 | [3] |
| α1-adrenergic | - | 97 | [3] |
| α2-adrenergic | - | 150 | [3] |
Table 2: Recommended In Vivo Dosages of this compound
| Animal Model | Application | Dosage Range | Route of Administration | Reference |
| Rat | Neuropharmacology (Single unit recording) | 0.5 - 2.0 mg/kg | Intravenous (i.v.) | [4] |
| Rat | Neuropharmacology (Microdialysis) | 1.0 - 5.0 mg/kg | Intraperitoneal (i.p.) | [5] |
| Rat | Sleep Studies | 0.63 - 2.5 mg/kg | Intraperitoneal (i.p.) | [6] |
| Mouse | Behavioral Studies (Social interaction) | 0.1 - 0.6 mg/kg | Intraperitoneal (i.p.) | [1] |
| Mouse | Behavioral Studies (Hyperactivity) | 0.12 - 0.25 mg/kg | Subcutaneous (s.c.) | [7] |
| Mouse | Behavioral Sensitization Studies | 1 - 3 mg/kg | - | [8] |
Experimental Protocols
Protocol 1: In Vitro 5-HT2A Receptor Radioligand Binding Assay (Competition)
This protocol is adapted from standard [3H]ketanserin binding assays.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]ketanserin (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Mianserin or unlabeled Ketanserin
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (empirically determined, typically 5-20 µg protein per well).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of varying concentrations of this compound (for competition curve) or assay buffer.
-
25 µL of [3H]ketanserin (at a concentration near its Kd, typically 0.5-2 nM).
-
200 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well 3-5 times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Administration of this compound in Mice for Behavioral Studies
Materials:
-
This compound
-
Vehicle: 10% DMSO in corn oil (or sterile saline with a solubilizing agent)
-
Mice (e.g., C57BL/6)
-
Syringes and needles (e.g., 27G)
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with corn oil to the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse with a 10 µL/g injection volume, the final concentration would be 0.1 mg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Animal Handling: Handle the mice gently to minimize stress. Acclimatize the animals to the experimental room for at least 60 minutes before injection.
-
Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. For i.p. injection, insert the needle into the lower right quadrant of the abdomen, avoiding the midline.
-
-
Post-injection:
-
Return the mouse to its home cage or the testing apparatus.
-
Allow sufficient time for the drug to take effect before starting the behavioral test (typically 30-60 minutes, but this should be optimized for the specific experiment).
-
A vehicle-treated control group should always be included in the experimental design.
-
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: Diacylglycerol Kinase Alpha (DGKα) Signaling and this compound's Inhibitory Role.
Caption: General Experimental Workflow for In Vivo this compound Studies.
References
- 1. Effects of acute and subchronic administration of this compound on the social behaviour of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of systemically administered MK-212 are prevented by this compound microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local infusion of the serotonin antagonists this compound or ICS 205,930 increases in vivo dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2 receptor antagonism reduces hyperactivity induced by amphetamine, cocaine, and MK-801 but not D1 agonist C-APB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reverses repeated methamphetamine-induced behavioral and neurochemical sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential cardiovascular side effects of Ritanserin in animal studies
Welcome to the technical support resource for researchers investigating the cardiovascular effects of Ritanserin in animal models. This guide provides essential information, troubleshooting protocols, and frequently asked questions to ensure the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective antagonist of serotonin 5-HT2A and 5-HT2C receptors.[1] It has been investigated for various potential therapeutic uses, including as an anxiolytic, antidepressant, and antihypertensive agent, though it has never been marketed for medical use.[1] Its cardiovascular effects are primarily linked to its antagonism of 5-HT2A receptors located on vascular smooth muscle, which can influence vascular tone.[2][3]
Q2: What are the most common cardiovascular side effects observed with this compound in animal studies?
A2: The primary cardiovascular effects of this compound and similar 5-HT2A antagonists can include changes in blood pressure and cardiac electrophysiology.
-
Hypotension: While some studies in normotensive rats show that this compound does not significantly alter mean arterial blood pressure on its own, it can potentiate the hypotensive effects of other agents like α1-adrenoceptor blockers.[4][5] In portal hypertensive rats, this compound has been shown to reduce portal pressure without significant changes in systemic arterial pressure.[6] The related compound, ketanserin, which also has α1-adrenergic blocking activity, is known to cause dose-dependent reductions in blood pressure.[5][7]
-
QTc Interval Prolongation: A study in humans showed that this compound can cause a significant prolongation of the QTc interval, suggesting a potential effect on cardiac repolarization.[8] In vitro studies on canine Purkinje fibers suggest that this compound may have direct actions on cardiac sodium and calcium channels, which could contribute to antiarrhythmic effects but also carries a risk of proarrhythmic events like Torsades de Pointes (TdP) associated with QT prolongation.[9]
Q3: How should I monitor cardiovascular function in animals treated with this compound?
A3: Continuous monitoring of conscious, freely moving animals using radiotelemetry is considered the gold standard.[10][11][12] This method minimizes stress-related artifacts that can occur with other techniques like tail-cuff measurements.[11]
-
Parameters to Monitor: Key parameters include arterial blood pressure (systolic, diastolic, mean), heart rate, and electrocardiogram (ECG) for assessing QT interval.[13]
-
Technology: Implantable telemetry devices allow for the simultaneous recording of multiple cardiovascular parameters.[13][14] Even smaller transmitters designed for mice can be effectively used in rats to improve animal welfare without compromising data quality.[10]
Troubleshooting Guides
Issue 1: Significant Hypotension Observed Post-Administration
You've administered this compound to a rodent model and observe a sharp, sustained drop in mean arterial pressure (>20 mmHg).
Immediate Troubleshooting Steps:
-
Confirm Measurement Accuracy: Ensure the blood pressure monitoring equipment (telemetry system, transducer) is functioning correctly and properly calibrated.
-
Assess Animal's Condition: Check for other signs of distress, such as changes in activity, respiration, or temperature.
-
Reduce Anesthesia (if applicable): Anesthetics like isoflurane can cause vasodilation and hypotension, which may be exacerbated by this compound.[15][16] If the animal is anesthetized, reduce the anesthetic depth to the minimum effective level.
-
Administer Fluids: A bolus of isotonic crystalloids (e.g., 0.9% saline) at 10-20 mL/kg over 15 minutes can help increase intravascular volume.[15]
Logical Flow for Hypotension Management:
Caption: Decision tree for managing acute hypotension.
Issue 2: QT Interval Prolongation is Detected
Your ECG analysis shows a consistent, dose-dependent prolongation of the heart-rate corrected QT (QTc) interval.
Analysis and Confirmation:
-
Heart Rate Correction: Ensure you are using an appropriate formula for heart rate correction in the specific species (e.g., Bazett's formula may not be suitable for rodents with high heart rates; species-specific formulas like Van de Water's for rats are preferred).
-
Electrolyte Balance: If possible, assess serum potassium and calcium levels. Hypokalemia and hypocalcemia can exacerbate QT prolongation.
-
Establish a Clear Threshold: A >10% change from baseline is often considered a threshold for concern in preclinical studies.
Experimental Design Considerations:
-
Dose-Response: Characterize the dose-response relationship thoroughly to identify a No-Observed-Adverse-Effect-Level (NOAEL).
-
Concomitant Medications: Avoid co-administration with other drugs known to prolong the QT interval.
-
Animal Model Sensitivity: Be aware that the concordance between QT findings in non-rodent animals and humans is high (around 90%), making animal models predictive.[17][18]
Quantitative Data Summary
The following table summarizes the reported cardiovascular effects of this compound from selected studies. Note that effects can be highly dependent on the animal model and experimental conditions.
| Parameter | Species/Model | Dose | Route | Observed Effect | Reference |
| Mean Arterial Pressure | Normotensive Sprague-Dawley Rats | 8 mg/kg (continuous) | IV | No significant effect on mean arterial blood pressure. | [4] |
| Portal Pressure | Portal Hypertensive Rats | 0.7 mg/kg | IV | Significant reduction in portal pressure (~20%); no change in mean arterial pressure. | [6] |
| QTc Interval | Humans | 10 mg twice daily | Oral | Prolongation of QTc interval by 41 ms. | [8] |
| Action Potential Duration | Canine Purkinje Fibers | 10-40 mg/liter | In Vitro | Shortened duration of fast response action potentials. | [9] |
Key Signaling Pathways & Methodologies
Mechanism of 5-HT2A Receptor-Mediated Vasoconstriction
This compound's potential to cause hypotension stems from its blockade of 5-HT2A receptors on vascular smooth muscle cells. Serotonin (5-HT) normally binds to these Gq-coupled receptors, initiating a signaling cascade that leads to vasoconstriction. By blocking this receptor, this compound inhibits this pathway, promoting vasodilation.
Caption: this compound blocks the 5-HT2A signaling pathway.
Experimental Protocol: Cardiovascular Monitoring via Radiotelemetry
This protocol outlines the key steps for monitoring cardiovascular parameters in conscious rats using implantable telemetry devices.
Methodology Workflow:
Caption: Workflow for a telemetry-based cardiovascular study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 3. Selective blockade of serotonin 5-HT2A receptor increases coronary blood flow via augmented cardiac nitric oxide release through 5-HT1B receptor in hypoperfused canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, a selective and specific S2-serotonergic antagonist, on portal pressure and splanchnic hemodynamics in portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects in the rat of ketanserin, a novel 5-hydroxytryptamine receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the 5 HT2 antagonist this compound on blood pressure and serotonin-induced platelet aggregation in patients with untreated essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on transmembrane action potentials in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. telemetric-monitoring-of-cardiovascular-parameters-in-conscious-spontaneously-hypertensive-rats - Ask this paper | Bohrium [bohrium.com]
- 12. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 14. researchgate.net [researchgate.net]
- 15. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Ritanserin vs. Ketanserin as 5-HT₂ Receptor Antagonists
Published: November 10, 2025
This guide provides a detailed, data-driven comparison of ritanserin and ketanserin, two foundational antagonists of the serotonin 5-HT₂ receptor family. It is intended for researchers in pharmacology, neuroscience, and drug development seeking to select the appropriate tool compound for their experimental needs.
Introduction and Overview
Ketanserin was one of the first selective antagonists developed for the serotonin 5-HT₂ receptor, serving as a prototype for this class of compounds.[1] It has been instrumental in characterizing the physiological roles of 5-HT₂ receptors. This compound was developed subsequently and exhibits a distinct pharmacological profile, notably higher affinity for the 5-HT₂C receptor subtype and greater selectivity over other neurotransmitter receptors compared to ketanserin.[2][3]
While both are potent 5-HT₂ antagonists, their differing affinities for receptor subtypes and off-target receptors dictate their applications. Ketanserin's combined 5-HT₂A and α₁-adrenergic antagonism makes it a useful antihypertensive agent, while this compound's potent and more selective blockade of both 5-HT₂A and 5-HT₂C receptors has made it a valuable tool in psychiatric and sleep research.[2][4][5]
Mechanism of Action and Signaling Pathway
Both this compound and ketanserin act as inverse agonists or antagonists at 5-HT₂ family receptors. The 5-HT₂A and 5-HT₂C receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon activation by serotonin, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound and ketanserin inhibit this entire downstream signaling cascade.
Figure 1. 5-HT₂ Receptor Signaling Pathway Blockade.
Comparative Pharmacological Data
The primary distinction between this compound and ketanserin lies in their receptor binding affinity and selectivity. This compound is a more potent and selective 5-HT₂ antagonist, whereas ketanserin possesses significant affinity for other receptors, which contributes to its broader physiological effects.
Table 1: Receptor Binding Affinities (Kᵢ, nM)
This table summarizes the dissociation constants (Kᵢ) for this compound and ketanserin at various serotonin receptor subtypes and common off-target receptors. Lower Kᵢ values indicate higher binding affinity.
| Receptor | This compound (Kᵢ, nM) | Ketanserin (Kᵢ, nM) | References |
| 5-HT₂A | 0.45 | 3.5 | [6] |
| 5-HT₂C | 0.71 | >100 (low affinity) | [2][3] |
| 5-HT₁Dα | 50.1 | 67.6 | [7] |
| H₁ (Histamine) | 17.6 | High Affinity | [2][8] |
| D₂ (Dopamine) | 34.7 | Moderate Affinity | |
| α₁-Adrenergic | 48.2 | High Affinity | [9] |
| α₂-Adrenergic | 74.7 | Low Affinity |
Note: "High Affinity" for Ketanserin at H₁ and α₁ receptors indicates that these are primary targets for the drug, contributing significantly to its overall effect profile.
Table 2: Functional Activity and Selectivity Profile
This table provides a qualitative and quantitative summary of the functional differences between the two compounds.
| Parameter | This compound | Ketanserin | References |
| Primary Target(s) | 5-HT₂A / 5-HT₂C | 5-HT₂A / α₁-Adrenergic / H₁ | [9] |
| 5-HT₂A vs. α₁ Selectivity | ~107-fold selective for 5-HT₂A | Non-selective | [2] |
| 5-HT₂A vs. 5-HT₂C Selectivity | ~1.6-fold selective for 5-HT₂A | Highly selective for 5-HT₂A | [2] |
| Antihypertensive Effect | Ineffective when used alone | Effective, likely via α₁-blockade | [4][5][10] |
| Effect on Slow Wave Sleep | Substantial increase | Moderate increase | [3] |
| Central vs. Peripheral Action | Both central and peripheral | Both central and peripheral | [1][11] |
Experimental Protocols
The data presented above are typically generated using in vitro radioligand binding assays. Below is a representative protocol for a competitive binding experiment to determine the affinity of a test compound for the 5-HT₂A receptor.
Protocol: 5-HT₂A Receptor Competitive Binding Assay
-
Receptor Source Preparation:
-
Use cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the recombinant human 5-HT₂A receptor, or homogenized tissue from a region with high receptor density, such as the rat frontal cortex.[12][13]
-
Prepare membranes by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), followed by centrifugation to pellet the membranes. Resuspend the pellet in a fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.[13]
-
Assay Buffer: 50 mM Tris-Cl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[14]
-
Radioligand: [³H]ketanserin at a final concentration close to its Kₔ value (e.g., 1-2 nM).[13][14]
-
Test Compounds: Prepare serial dilutions of this compound or ketanserin.
-
Total Binding: Wells containing receptor source, assay buffer, and radioligand only.
-
Nonspecific Binding (NSB): Wells containing all of the above plus a high concentration of an unlabeled 5-HT₂A antagonist (e.g., 10 µM spiperone or unlabeled this compound) to saturate all specific binding sites.[14][15]
-
Competition: Wells containing receptor source, buffer, radioligand, and a concentration from the test compound's serial dilution.
-
-
Incubation:
-
Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C), which have been pre-soaked in 0.3-0.5% polyethyleneimine to reduce nonspecific binding of the radioligand to the filter.[13][14]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow filters to dry, then add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]
-
Figure 2. Workflow for a Radioligand Binding Assay.
Summary and Conclusion
The choice between this compound and ketanserin depends entirely on the experimental goal.
-
Ketanserin is suitable when the objective is to antagonize 5-HT₂A receptors, but its potent activity at α₁-adrenergic and H₁ receptors must be considered. Its antihypertensive properties are primarily attributed to α₁-blockade, not 5-HT₂A antagonism.[5] Its binding to VMAT2 also represents a potential confounding variable in neurochemical studies.[8]
-
This compound is the superior choice for potent and combined antagonism of both 5-HT₂A and 5-HT₂C receptors with significantly higher selectivity over adrenergic, dopaminergic, and histaminergic receptors.[2] This makes it a more precise tool for investigating the roles of the 5-HT₂ receptor family in the central nervous system, such as in studies of anxiety, depression, and sleep architecture.[3][17] However, its potent inhibition of diacylglycerol kinase alpha (DGKα) is a notable off-target effect that could influence cellular signaling pathways independent of serotonin receptors.[2][18]
References
- 1. Pharmacology of potent and selective S2-serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Slow wave sleep in humans: role of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experience with ketanserin and this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does acute serotonergic type-2 antagonism reduce blood pressure? Comparative effects of single doses of this compound and ketanserin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketanserin and this compound discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketanserin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 10. Chronic 5-HT2-receptor blockade by this compound does not reduce blood pressure in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of a difference between ketanserin and this compound in central vs. peripheral serotonin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 15. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT2A receptor binding assay [bio-protocol.org]
- 17. This compound | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound - SRIRAMCHEM [sriramchem.com]
A Comparative Guide to the Efficacy of Ritanserin and Other DGKα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ritanserin and other prominent Diacylglycerol Kinase Alpha (DGKα) inhibitors. The information presented is collated from experimental data to support researchers and professionals in drug development in making informed decisions.
Introduction to DGKα Inhibition
Diacylglycerol Kinase Alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are crucial second messengers in a multitude of cellular signaling pathways. Consequently, DGKα plays a pivotal role in regulating cellular processes such as proliferation, apoptosis, and immune responses.[1] Its dysregulation has been implicated in various diseases, including cancer and immune disorders, making it a compelling therapeutic target.
This compound, a compound originally developed as a serotonin receptor antagonist, has been repurposed as a DGKα inhibitor.[2][3] This guide compares its efficacy against other known DGKα inhibitors, including the well-studied compounds R59022 and R59949, as well as newer, more potent, and selective inhibitors.
Quantitative Comparison of DGKα Inhibitor Efficacy
The inhibitory potency of various compounds against DGKα and other DGK isoforms is a key determinant of their potential therapeutic utility. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy. The following table summarizes the IC50 values for this compound and other selected DGKα inhibitors.
| Inhibitor | DGKα IC50 (µM) | Selectivity Notes | Reference(s) |
| This compound | ~15 - 50 | Also inhibits other type I DGK isoforms (β and γ) and is a potent 5-HT2A/2C receptor antagonist.[4][5] | [6] |
| R59022 | ~2.8 - 25 | Strongly inhibits DGKα; moderately attenuates DGKε and DGKθ. Also a 5-HT Receptor antagonist.[7][8][9] | [8][9] |
| R59949 | ~18 | Strongly inhibits DGKα and DGKγ; moderately attenuates DGKδ and DGKκ.[8][9] | [8][9] |
| JNJ-3790339 | More potent than this compound | More selective for DGKα over other type I isoforms compared to this compound. | [10] |
| AMB639752 | More potent than R59022/R59949 | Does not affect serotonin receptors. | [6] |
| CU-3 | Potent inhibitor | Highly selective over all other DGK isoforms. | [6] |
| INCB177054 | Subnanomolar | Dual inhibitor of DGKα and DGKζ with >500-fold selectivity over other DGK isoforms. |
Experimental Protocols
In Vitro DGKα Kinase Assay (Radiometric)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against DGKα using a radiometric assay.
1. Materials and Reagents:
-
Purified recombinant human DGKα enzyme
-
1,2-dioleoyl-sn-glycerol (DAG)
-
Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
2. Procedure:
-
Liposome Preparation: Prepare mixed micelles or liposomes containing DAG and PS.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the inhibitor compound (or DMSO for control), and the purified DGKα enzyme.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding the DAG/PS liposomes and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of 1% perchloric acid.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol/water partition.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system to separate the phosphorylated product (³²P-PA) from the unreacted [γ-³²P]ATP.
-
Quantification: Visualize the radioactive spots using autoradiography or a phosphorimager and quantify the amount of ³²P-PA formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGKα inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
DGKα Signaling in Cancer
DGKα plays a significant role in cancer progression by modulating key oncogenic signaling pathways. Inhibition of DGKα can lead to the suppression of tumor growth and survival.
Caption: DGKα signaling in cancer cell proliferation and survival.
DGKα Signaling in T-Cell Activation
In the immune system, DGKα acts as a negative regulator of T-cell activation. By converting DAG to PA, it dampens the signaling cascade required for a robust immune response.[2] Inhibition of DGKα can therefore enhance T-cell-mediated immunity.
Caption: DGKα as a negative regulator of T-cell activation.
Experimental Workflow for DGKα Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating DGKα inhibitors.
Caption: Workflow for DGKα inhibitor discovery and validation.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of this compound analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Ritanserin and risperidone in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two key neuropsychiatric research compounds: ritanserin, a selective serotonin 5-HT2A/2C receptor antagonist, and risperidone, a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors. By summarizing key preclinical findings, this document aims to facilitate informed decisions in experimental design and drug development.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Risperidone |
| Primary Mechanism | Selective 5-HT2A/2C Receptor Antagonist | Mixed 5-HT2A and D2 Receptor Antagonist |
| Dopamine D2 Receptor Affinity | Low | High |
| Clinical Use | Primarily research | Antipsychotic medication |
Quantitative Comparison: Receptor Binding and In Vivo Occupancy
The fundamental difference in the pharmacological profiles of this compound and risperidone lies in their receptor binding affinities and in vivo potencies. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone | Reference |
| Serotonin 5-HT2 | 0.30 | 0.16 | [1] |
| Dopamine D2 | >1000 (Implied High Ki) | 3.13 | [1] |
| Alpha-1 Adrenergic | Not reported in direct comparison | 0.8 | [1] |
| Histamine H1 | Not reported in direct comparison | 2.23 | [1] |
| Alpha-2 Adrenergic | Not reported in direct comparison | 7.54 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Receptor Occupancy (ED50, mg/kg, s.c. in rats)
| Receptor | This compound | Risperidone | Reference |
| Serotonin 5-HT2 | 0.02 | 0.0075 | [2] |
| Dopamine D2 | >40 (Did not reach 50% occupancy) | 2.5 | [2] |
| Alpha-1 Adrenergic | >40 (Did not reach 50% occupancy) | 0.32 | [2] |
ED50 is the dose required to achieve 50% receptor occupancy in vivo.
Signaling Pathways
The differential receptor profiles of this compound and risperidone translate to distinct effects on intracellular signaling. This compound's effects are primarily mediated through the blockade of the Gq-coupled 5-HT2A receptor, while risperidone additionally impacts the Gi-coupled D2 receptor pathway.
Head-to-Head in Preclinical Models
Direct comparisons in behavioral and neurochemical preclinical models highlight the functional consequences of the distinct pharmacological profiles of this compound and risperidone.
Cognitive Function: Active Allothetic Place Avoidance (AAPA) Task
In a rat model of cognitive deficits induced by the NMDA receptor antagonist MK-801, both this compound and risperidone demonstrated the ability to ameliorate these cognitive impairments.[3][4][5] This suggests that 5-HT2A/2C receptor antagonism is a key mechanism for improving cognitive function in this model.[3][4][5]
-
This compound: At doses of 2.5 and 5 mg/kg, this compound blocked the cognitive impairment produced by MK-801.[3][4][5] Notably, this compound alone did not impair the cognitive performance of intact rats.[3][4]
-
Risperidone: At doses of 0.1 and 1 mg/kg, risperidone also blocked the MK-801-induced cognitive deficit.[3][4][5] However, unlike this compound, risperidone administered alone impaired the performance of intact rats, an effect likely attributable to its dopamine D2 receptor blockade.[3][4]
Neurotransmitter Release and Metabolism: In Vivo Microdialysis
In vivo microdialysis studies in rats reveal differing effects of this compound and risperidone on dopamine (DA) and serotonin (5-HT) systems.
-
This compound: At a dose of 3.0 mg/kg, this compound did not significantly affect DA metabolism in the nucleus accumbens, medial prefrontal cortex, or striatum.[6] However, it did cause a slight increase in 5-HT metabolism in the medial prefrontal cortex.[6] Another study showed that this compound increased the levels of the dopamine metabolites DOPAC and HVA in the striatum without affecting DA release itself.[7]
-
Risperidone: In contrast, risperidone (0.2 and 2.0 mg/kg) increased DA release and metabolism to a similar extent in the nucleus accumbens, medial prefrontal cortex, and striatum.[6] It also preferentially enhanced 5-HT metabolism in the medial prefrontal cortex.[6]
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
In Vitro Receptor Binding Assays
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor occupancy by this compound and risperidone measured using ex vivo autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone and this compound but not haloperidol block effect of dizocilpine on the active allothetic place avoidance task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risperidone and this compound but not haloperidol block effect of dizocilpine on the active allothetic place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study by the intracerebral microdialysis method of the effects of atypical neuroleptics and anxiolytics on striatal release and metabolism of dopamine in awake rats | Semantic Scholar [semanticscholar.org]
Evaluating the Synergistic Effects of Ritanserin with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Ritanserin, a serotonin receptor antagonist and diacylglycerol kinase alpha (DGKα) inhibitor, when combined with other chemotherapeutic agents. The primary focus is on its well-documented synergy with Temozolomide in glioblastoma, with additional context provided by its interactions with other compounds. This document summarizes key experimental findings, details underlying methodologies, and visualizes relevant biological pathways to facilitate further research and drug development.
This compound and Temozolomide: A Synergistic Combination in Glioblastoma
A pivotal study has demonstrated a strong synergistic effect between this compound and the alkylating agent Temozolomide (TMZ) in both in vitro and in vivo models of glioblastoma (GBM).[1] This combination presents a promising therapeutic strategy for this aggressive brain tumor.
Quantitative Data Summary
While the precise Combination Index (CI) values from the Chou-Talalay analysis were not detailed in the available abstract, the study reported a significant synergistic response in U251 glioblastoma cells and glioblastoma stem cell (GSC) lines.[1] The effective concentrations for this synergy are summarized in the table below. The in vivo study also showed a marked increase in survival for mice treated with the combination therapy compared to either drug alone.[1]
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Chemotherapeutic Concentration for Synergy | Outcome |
| U251 Glioblastoma | Temozolomide | 2.5 µM | 25 µM to 50 µM | Synergistic Response[1] |
| Glioblastoma Stem Cells (GSCs) | Temozolomide | Not specified | Not specified | Synergy observed in cell counts[1] |
In Vivo Efficacy in Orthotopic GBM Xenograft Model:
| Treatment Group | Median Survival | Survival at 75 Days |
| Vehicle | 29 days[1] | --- |
| This compound (50mg/kg) | 29 days[1] | --- |
| Temozolomide (30mg/kg) | 32 days[1] | --- |
| This compound + Temozolomide | Markedly prolonged[1] | 66%[1] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic cytotoxic effect of this compound and Temozolomide on glioblastoma cells.
Cell Lines:
-
U251 human glioblastoma cell line
-
Glioblastoma stem cell (GSC) lines
Methodology:
-
Cell Seeding: Plate U251 or GSC lines in 96-well microplates at a predetermined optimal density.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound (ranging from 2.5 µM to 20 µM) and Temozolomide (ranging from 25 µM to 150 µM), both alone and in combination.[1]
-
Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).[1]
-
Viability Assay: Assess cell viability using the alamarBlue assay.[1] Add alamarBlue reagent to each well and incubate for a specified period. Measure fluorescence or absorbance to determine the percentage of viable cells relative to untreated controls.
-
Data Analysis: For GSC lines, cell numbers can be analyzed using digital phase-contrast imaging (e.g., Perkin Elmer Operetta).[1] Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]
In Vivo Synergy Assessment
Objective: To evaluate the synergistic antitumor efficacy of this compound and Temozolomide in an orthotopic glioblastoma mouse model.
Animal Model:
-
Nude (immunocompromised) female mice
Methodology:
-
Tumor Implantation: Implant 200,000 U251 human glioblastoma cells into the right brain parenchyma of each mouse to establish orthotopic xenografts.[1]
-
Treatment Initiation: Begin treatment 7 days post-tumor implantation.[1]
-
Drug Administration: Administer drugs via oral gavage, 6 days per week, according to the following groups:[1]
-
Vehicle control (Corn oil and H₂O)
-
This compound (50 mg/kg in corn oil)
-
Temozolomide (30 mg/kg in H₂O)
-
This compound (50 mg/kg) + Temozolomide (30 mg/kg)
-
-
Monitoring and Endpoint: Monitor mice for signs of tumor progression and humane endpoints.
-
Data Analysis: Generate a Kaplan-Meier survival curve to compare the survival rates between the different treatment groups.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapeutic agents, particularly in glioblastoma, is believed to be mediated through its dual mechanism of action: 5-HT2A receptor antagonism and inhibition of diacylglycerol kinase alpha (DGKα).
DGKα Inhibition Pathway
This compound's efficacy, especially in the mesenchymal (MES) subtype of glioblastoma, is linked to its inhibition of DGKα.[2] This subtype is known for its resistance to radiation therapy. The proposed signaling cascade is as follows:
Caption: DGKα Inhibition Pathway of this compound in Mesenchymal Glioblastoma.
By inhibiting DGKα, this compound disrupts a signaling cascade involving GGTase I, Rap1a, RhoA, and ultimately the transcriptional function of NF-κB, a key player in radioresistance.[2] This mechanism provides a strong rationale for combining this compound with radiotherapy and potentially with chemotherapeutics that induce DNA damage, like Temozolomide.
Experimental Workflow for Synergy Evaluation
The overall workflow for evaluating the synergistic effects of this compound with a chemotherapeutic agent is a multi-step process, moving from in vitro screening to in vivo validation.
Caption: Experimental Workflow for Evaluating Drug Synergy.
This compound in Combination with Other Agents
While the most robust data for this compound's synergy is with Temozolomide, a study on colorectal cancer cells has shown that this compound acts synergistically with curcumin to induce apoptosis.[3] This suggests that this compound's pro-apoptotic and anti-proliferative effects may be potentiated by, and may potentiate, a broader range of anti-cancer compounds.
Currently, there is a lack of published studies specifically evaluating the synergistic effects of this compound with common chemotherapeutic agents such as doxorubicin and cisplatin.
Conclusion and Future Directions
The existing evidence strongly supports a synergistic interaction between this compound and Temozolomide in glioblastoma models. This is likely mediated through the inhibition of the DGKα signaling pathway, which is particularly relevant for the treatment-resistant mesenchymal subtype of this cancer.
For future research, it is imperative to:
-
Conduct studies to obtain precise Combination Index values for the this compound-Temozolomide combination across a wider range of glioblastoma cell lines.
-
Investigate the synergistic potential of this compound with other standard-of-care chemotherapeutics, such as doxorubicin and cisplatin, in various cancer types.
-
Further elucidate the molecular mechanisms underlying the observed synergies, including the interplay between DGKα inhibition, 5-HT2A receptor antagonism, and the cellular response to chemotherapy-induced DNA damage.
This guide provides a foundational understanding of the current landscape of this compound's synergistic potential in cancer therapy. The promising results with Temozolomide warrant further investigation and preclinical development to translate these findings into improved clinical outcomes for cancer patients.
References
- 1. ATPS-22: this compound AND TEMOZOLOMIDE SYNERGIZE AGAINST HUMAN GLIOBLASTOMA IN VITRO AND IN ESTABLISHED TUMORS IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel agent targeting the mesenchymal subtype of glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serotonin 5-HT2A Receptor Antagonist this compound Induces Apoptosis in Human Colorectal Cancer and Acts in Synergy with Curcumin - International Biological and Biomedical Journal [ibbj.org]
Validating the Anti-Leukemia Effects of Ritanserin in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemia effects of Ritanserin with standard-of-care therapies for Acute Myeloid Leukemia (AML), supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.
Introduction
This compound, originally developed as a serotonin 5-HT2A receptor antagonist, has been repurposed as a potent inhibitor of Diacylglycerol kinase alpha (DGKα).[1] Recent preclinical studies have highlighted its potential as an anti-cancer agent, particularly in AML.[2] This guide summarizes the current evidence for this compound's efficacy in primary AML patient samples and compares its mechanism of action and in vitro effects with established AML treatments.
Comparative Efficacy and Mechanism of Action
This compound exhibits a distinct mechanism of action compared to conventional AML therapies. While direct head-to-head comparative studies in primary patient samples are limited, this section provides a summary of available data to facilitate an indirect comparison.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines [2]
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Kasumi-1 | 24 | 51.01 ± 0.62 |
| 48 | 35.34 ± 2.17 | |
| 72 | 29.75 ± 0.47 | |
| KG-1α | 24 | 37.7 ± 0.55 |
| 48 | 23.57 ± 2.00 | |
| 72 | 25.88 ± 0.11 |
Table 2: Comparison of Mechanistic and Efficacy Data
| Drug | Primary Target & Mechanism | Reported Effects in Primary AML Samples | Key Signaling Pathways Affected |
| This compound | Diacylglycerol kinase alpha (DGKα) inhibitor.[2] | Induces apoptosis in primary AML bone marrow mononuclear cells with minimal toxicity to normal hematopoietic stem cells.[2] | - Downregulation of Jak-Stat pathway- Downregulation of MAPK pathway- Inhibition of PLD signaling[2] |
| Venetoclax | Selective BCL-2 inhibitor, promoting apoptosis.[3] | Induces apoptosis in AML blasts, particularly effective in combination with hypomethylating agents.[3] | - Intrinsic apoptosis pathway[3] |
| Azacitidine | Hypomethylating agent, inhibits DNA methyltransferase (DNMT), leading to re-expression of tumor suppressor genes.[4] | Induces apoptosis and differentiation in AML blasts.[5] | - DNA methylation and gene expression regulation[4] |
| Cytarabine (Ara-C) | Nucleoside analog, incorporates into DNA to inhibit DNA polymerase and chain elongation, inducing apoptosis.[6] | Induces apoptosis in AML blasts.[7] | - DNA synthesis and repair pathways[6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and standard-of-care AML therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-leukemia effects of this compound.
1. Primary AML Cell Culture and Treatment
-
Source: Bone marrow or peripheral blood from AML patients with >70% blasts.[5]
-
Isolation: Mononuclear cells are isolated by Ficoll-Paque density gradient centrifugation.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and cytokines as required (e.g., IL-3, G-CSF, GM-CSF).
-
Cell Seeding: Cells are seeded at a density of 1 x 10^6 cells/mL in 96-well or 24-well plates.
-
Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations. A DMSO-only control is included. Cells are incubated for 24, 48, and 72 hours at 37°C in a 5% CO2 humidified incubator.
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Preparation: After treatment, cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer.
-
Annexin V-negative, PI-negative cells are considered viable.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control group.
3. Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of JAK1, STAT3, STAT5, ERK1/2, SphK1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines the typical workflow for validating the anti-leukemia effects of a compound like this compound in primary patient samples.
Conclusion
This compound demonstrates promising anti-leukemia activity in preclinical models, including primary AML patient samples.[2] Its unique mechanism of action, targeting DGKα and subsequently downregulating the Jak-Stat and MAPK pathways, distinguishes it from current standard-of-care therapies.[2] While further studies, including direct comparative analyses and in vivo validation in patient-derived xenograft models, are necessary to fully elucidate its therapeutic potential, the existing data suggest that this compound warrants continued investigation as a novel agent for the treatment of AML. The experimental protocols and workflows provided in this guide offer a framework for researchers to further validate and expand upon these initial findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound suppresses acute myeloid leukemia by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 5. Biomodulatory Treatment With Azacitidine, All-trans Retinoic Acid and Pioglitazone Induces Differentiation of Primary AML Blasts Into Neutrophil Like Cells Capable of ROS Production and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 7. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
